(2,6-Difluoro-4-hydroxyphenyl)boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(2,6-difluoro-4-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAMLWIQHDPWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672864 | |
| Record name | (2,6-Difluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957065-87-1 | |
| Record name | (2,6-Difluoro-4-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-4-hydroxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (2,6-Difluoro-4-hydroxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to (2,6-Difluoro-4-hydroxyphenyl)boronic acid, a key building block in medicinal chemistry and materials science. The document details two robust synthetic strategies: a classical organometallic approach via a Grignard reagent and a modern C-H activation method utilizing an iridium catalyst. This guide offers detailed experimental protocols, comparative data, and a visual representation of the synthetic pathways to aid researchers in selecting and implementing the most suitable method for their applications.
Core Synthetic Strategies
Two principal and effective methods for the synthesis of this compound are the Grignard reaction of a protected bromophenol and the direct iridium-catalyzed C-H borylation of 3,5-difluorophenol. The following sections provide a detailed analysis of each route.
Route 1: Grignard Reaction of Protected 4-Bromo-3,5-difluorophenol
This well-established route involves the protection of the phenolic hydroxyl group of 4-bromo-3,5-difluorophenol, followed by the formation of a Grignard reagent, which then reacts with a borate ester. A final deprotection step yields the target boronic acid. This method is generally reliable and scalable.
Route 2: Iridium-Catalyzed C-H Borylation of 3,5-difluorophenol
This contemporary approach offers a more atom-economical synthesis by directly functionalizing the C-H bonds ortho to the hydroxyl group of 3,5-difluorophenol. This method can potentially circumvent the need for protecting groups, thus shortening the synthetic sequence.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each synthetic route, allowing for a direct comparison.
Table 1: Quantitative Comparison of Synthesis Routes
| Parameter | Route 1: Grignard Reaction | Route 2: Iridium-Catalyzed C-H Borylation |
| Starting Material | 4-Bromo-3,5-difluorophenol | 3,5-Difluorophenol |
| Key Reagents | Magnesium, Isopropylmagnesium chloride, Triisopropyl borate, Hydrochloric acid, Protecting agent (e.g., TBDMSCl) | Bis(pinacolato)diboron (B₂pin₂), [Ir(OMe)(COD)]₂, Ligand (e.g., dtbpy) |
| Overall Yield | 60-75% (estimated) | 70-85% (estimated) |
| Reaction Steps | 3 (Protection, Grignard/Borylation, Deprotection) | 1-2 (Borylation, optional hydrolysis) |
| Key Advantages | Well-established, reliable for scale-up. | Atom-economical, potentially fewer steps. |
| Key Disadvantages | Requires protection/deprotection steps, use of pyrophoric Grignard reagents. | Requires expensive iridium catalyst and ligand, optimization of reaction conditions may be necessary. |
Experimental Protocols
Route 1: Grignard Reaction of Protected 4-Bromo-3,5-difluorophenol
This protocol is based on established methods for the synthesis of arylboronic acids from brominated precursors.
Step 1: Protection of 4-Bromo-3,5-difluorophenol
-
To a solution of 4-bromo-3,5-difluorophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq).
-
Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected phenol.
Step 2: Grignard Formation and Borylation
-
To a flame-dried flask under an inert atmosphere, add magnesium turnings (1.5 eq).
-
Add a solution of the TBDMS-protected 4-bromo-3,5-difluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF). A small amount of iodine or 1,2-dibromoethane can be used to initiate the reaction.
-
Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture to -78 °C.
-
Slowly add triisopropyl borate (1.5 eq) and stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Step 3: Deprotection and Isolation
-
Acidify the mixture with 2 M hydrochloric acid to a pH of approximately 1-2.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.
Route 2: Iridium-Catalyzed C-H Borylation of 3,5-difluorophenol
This protocol is adapted from general procedures for the iridium-catalyzed ortho-borylation of phenols.
Experimental Procedure:
-
In a glovebox, to a screw-capped vial, add 3,5-difluorophenol (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.5 eq), [Ir(OMe)(COD)]₂ (1.5 mol%), and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 3.0 mol%).
-
Add anhydrous cyclohexane as the solvent.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 80 °C for 16-24 hours.
-
After cooling to room temperature, the reaction mixture can be filtered through a short plug of silica gel, eluting with ethyl acetate, to remove the catalyst.
-
The solvent is removed under reduced pressure. The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with a strong acid (e.g., HCl) in a biphasic solvent system (e.g., diethyl ether/water) or used directly in subsequent reactions.
-
The final product, this compound, can be purified by recrystallization.
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the two primary synthetic routes to this compound.
An In-depth Technical Guide to the Physicochemical Properties of (2,6-Difluoro-4-hydroxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,6-Difluoro-4-hydroxyphenyl)boronic acid, a specialized organoboron compound, serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structural features, including a difluorinated phenyl ring and a boronic acid moiety, impart distinct physicochemical properties that are pivotal for its application in drug discovery and development. Boronic acids are recognized as bioisosteres of carboxylic acids and are known to form reversible covalent bonds with diols, a characteristic leveraged in the design of enzyme inhibitors and sensors.[1][2] The presence of fluorine atoms can significantly modulate properties such as acidity, lipophilicity, and metabolic stability, making this compound a valuable scaffold for creating novel therapeutic agents.[3] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its role in synthetic chemistry.
Physicochemical Properties
| Property | Value | Source | Notes |
| Molecular Formula | C₆H₅BF₂O₃ | ChemScene[4] | - |
| Molecular Weight | 173.91 g/mol | ChemScene[4] | - |
| Melting Point | No data available | - | The melting point of the analogous 2,6-Difluorophenylboronic acid is 147-149 °C. The melting point of 2,4-Difluorophenylboronic acid is 247-250 °C. The melting point of 4-Hydroxyphenylboronic acid is >230 °C. The melting point of the pinacol ester of 4-Hydroxyphenylboronic acid is 113-117 °C. Based on these analogs, a relatively high melting point would be expected. |
| pKa | No data available | - | The pKa of phenylboronic acid is approximately 8.8. Electron-withdrawing groups like fluorine are known to decrease the pKa of arylboronic acids, making them more acidic.[5][6] Therefore, the pKa of this compound is expected to be lower than 8.8. |
| Solubility | No data available | - | Phenylboronic acid is soluble in most polar organic solvents and poorly soluble in nonpolar solvents.[7] The introduction of fluorine atoms can affect solubility.[8] General solubility is expected in solvents like methanol, ethanol, and DMSO. |
| LogP (calculated) | -0.6498 | ChemScene[4] | This value suggests the compound is relatively hydrophilic. |
| Topological Polar Surface Area (TPSA) | 60.69 Ų | ChemScene[4] | - |
| Hydrogen Bond Donors | 3 | ChemScene[4] | - |
| Hydrogen Bond Acceptors | 3 | ChemScene[4] | - |
| Rotatable Bonds | 1 | ChemScene[4] | - |
Experimental Protocols
Detailed experimental protocols for determining key physicochemical properties are provided below. These are general methods applicable to arylboronic acids and can be adapted for this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Materials:
-
This compound, finely powdered and dried
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, powdered compound is introduced into the open end of a capillary tube. The tube is tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Approximate Melting Point: A rapid heating rate (10-20 °C/min) is used to get an approximate melting point range.
-
Accurate Melting Point: A fresh sample is prepared and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate (1-2 °C/min).
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-2 °C).
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of the boronic acid and phenolic hydroxyl groups.
Materials:
-
This compound
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Potassium chloride (KCl) for ionic strength adjustment
-
Deionized, degassed water
-
Calibrated pH meter and electrode
-
Burette
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: A known concentration of the boronic acid (e.g., 1 mM) is dissolved in a solution of constant ionic strength (e.g., 0.15 M KCl in water).
-
Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. The pH electrode and the tip of the burette are immersed in the solution, which is stirred gently. The system is blanketed with an inert gas (e.g., nitrogen or argon) to prevent absorption of atmospheric CO₂.
-
Titration: The solution is initially acidified with HCl to a low pH (e.g., pH 2). The titration is then performed by adding small, precise increments of the standardized NaOH solution.
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve (often found using the first or second derivative of the plot).
Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of the compound in a specific solvent system.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4)
-
Vials with screw caps
-
Shaking incubator or orbital shaker at a constant temperature
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a vial. This ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and placed in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, the samples are allowed to stand to let the excess solid settle. An aliquot of the supernatant is carefully removed and filtered through a syringe filter to remove any undissolved particles.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method like HPLC-UV or LC-MS by comparing the response to a standard curve of known concentrations.
-
Result: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.
Applications in Synthetic Chemistry
This compound is a versatile reagent, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals.[9][10][11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[9]
A general experimental protocol for a Suzuki-Miyaura coupling is as follows:
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., toluene/water, dioxane/water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To an oven-dried flask is added the aryl halide, this compound, base, and palladium catalyst.
-
Inert Atmosphere: The flask is sealed and the atmosphere is replaced with an inert gas by evacuating and backfilling with nitrogen or argon (repeated three times).
-
Solvent Addition: Degassed solvents are added via syringe.
-
Reaction: The mixture is heated (e.g., 80-110 °C) with vigorous stirring until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Workup and Purification: Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by flash column chromatography, to yield the desired biaryl product.
Visualizations
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. mdpi.com [mdpi.com]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
In-Depth Technical Guide: NMR and Mass Spectrometry Data for (2,6-Difluoro-4-hydroxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (2,6-Difluoro-4-hydroxyphenyl)boronic acid. The information presented is intended to support research and development activities where this compound is utilized.
Spectroscopic Data Summary
The following tables summarize the key NMR and mass spectrometry data for this compound. Due to the limited availability of experimentally-derived public data for this specific molecule, predicted values and data from closely related analogs are provided to guide analytical efforts.
Table 1: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~6.4 - 6.6 | Doublet of doublets | H-3, H-5 |
| ~8.0 - 9.0 (broad) | Singlet | B(OH)₂ |
| ~9.5 - 10.5 (broad) | Singlet | Ar-OH |
Note: Predictions are based on computational models and analysis of similar structures. The broadness of the hydroxyl and boronic acid proton signals is due to chemical exchange.
Table 2: ¹³C NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~100 - 105 (dd) | C-3, C-5 |
| ~110 - 115 (t) | C-1 (ipso-C attached to Boron) |
| ~155 - 160 (dd) | C-2, C-6 |
| ~158 - 163 (t) | C-4 |
Note: (dd) denotes a doublet of doublets due to fluorine coupling, and (t) denotes a triplet. The ipso-carbon attached to boron often shows a broad signal or is not observed due to quadrupolar relaxation of the boron nucleus.
Table 3: ¹⁹F NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ -110 to -130 | F-2, F-6 |
Note: The chemical shift is referenced to an external standard, typically CFCl₃.
Table 4: ¹¹B NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~28 - 33 | Trigonal boronic acid |
Note: The chemical shift of ¹¹B is sensitive to solvent, concentration, and pH, which can influence the equilibrium between the trigonal acid and a tetracoordinate boronate species.
Table 5: Mass Spectrometry Data (Expected)
| m/z | Interpretation |
| 173.91 | [M]⁺ (Molecular Ion) |
| 155.90 | [M - H₂O]⁺ |
| 128.90 | [M - B(OH)₂]⁺ |
Note: Fragmentation patterns can vary significantly depending on the ionization technique used.
Experimental Protocols
The following are generalized yet detailed protocols for acquiring NMR and mass spectrometry data for this compound, based on established methods for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). The choice of solvent is critical, as boronic acids can undergo dehydration to form cyclic boroxines, which will complicate the spectra. Using a coordinating solvent like DMSO or methanol can help to break up these oligomers.[1]
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
¹H NMR:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Spectrometer: 376 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Reference: External CFCl₃ or other suitable fluorine standard.
-
-
¹¹B NMR:
-
Spectrometer: 128 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Reference: External BF₃·OEt₂.
-
Note: Due to the quadrupolar nature of the boron nucleus, broad signals are expected. Using a quartz NMR tube can minimize background signals from borosilicate glass.[2]
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Instrumentation and Parameters (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.
-
Ionization Mode: Both positive and negative ion modes should be evaluated. Boronic acids can often be detected as adducts in positive mode (e.g., [M+Na]⁺) or as the deprotonated molecule in negative mode ([M-H]⁻).
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Nebulizer Gas (N₂): Flow rate optimized for stable spray.
Visualizations
Logical Workflow for Spectroscopic Analysis
References
An In-depth Technical Guide on the Solubility of (2,6-Difluoro-4-hydroxyphenyl)boronic acid in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2,6-Difluoro-4-hydroxyphenyl)boronic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine its solubility through established experimental protocols. The guide also offers qualitative solubility information based on the general behavior of similar boronic acid compounds.
Introduction to this compound
This compound is a synthetic organic compound of interest in medicinal chemistry and drug discovery. The presence of the boronic acid moiety allows for versatile chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The fluorine and hydroxyl substitutions on the phenyl ring significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter affecting its utility in various applications. Understanding the solubility of this compound in common laboratory solvents is essential for reaction setup, purification, formulation, and biological screening.
Solubility Profile
Data Presentation: Qualitative Solubility of Phenylboronic Acids in Common Solvents
The following table summarizes the general solubility trends for phenylboronic acid and its derivatives in a range of common solvents. This information can serve as a preliminary guide for solvent selection when working with this compound. The actual solubility of the title compound should be experimentally determined.
| Solvent Category | Common Solvents | Expected Solubility of Phenylboronic Acids |
| Polar Protic | Water, Methanol, Ethanol | Generally, moderate to good solubility, especially in alcohols. Solubility in water can be low but is influenced by pH. The presence of the hydroxyl group on this compound may enhance solubility in polar protic solvents through hydrogen bonding. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Typically, good to high solubility. These solvents are effective at solvating polar organic molecules. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dioxane | Moderate solubility is often observed. Phenylboronic acid itself shows high solubility in ethers.[1][2] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate solubility can be expected. Phenylboronic acid has been reported to have moderate solubility in chloroform.[1][2] |
| Aromatic | Toluene, Benzene | Generally, low solubility. The polarity of the boronic acid group limits its solubility in nonpolar aromatic solvents. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Very low to negligible solubility. Phenylboronic acid exhibits very low solubility in hydrocarbons.[1][2] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, several established experimental methods can be employed. The choice of method often depends on the required throughput, accuracy, and the stage of research.
This is a widely used and reliable method for determining thermodynamic solubility.[3]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Kinetic solubility assays are high-throughput methods suitable for early-stage drug discovery.[4][5] They measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.
Principle: A concentrated stock solution of the compound is serially diluted in an aqueous buffer, and the point of precipitation is detected.
Methodology (Nephelometry):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.[4][6]
-
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly increases above the background.
This method involves determining the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[7][8]
Principle: A mixture of the solute and solvent of a known composition is heated at a constant rate while monitoring for the disappearance of solid particles.
Methodology:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a jacketed glass vessel.
-
Controlled Heating: The vessel is heated at a slow, constant rate (e.g., 0.1-0.5 °C/min) with continuous stirring.
-
Turbidity Monitoring: The turbidity of the solution is continuously monitored, often using a laser beam and a photodetector.
-
Dissolution Temperature: The temperature at which the solution becomes clear (i.e., the last solid particles dissolve) is recorded as the solubility temperature for that specific composition.
-
Solubility Curve: By repeating the measurement with different solute-solvent compositions, a solubility curve (solubility vs. temperature) can be constructed.
Visualizations
Caption: Workflow for determining equilibrium solubility.
Caption: Key factors affecting boronic acid solubility.
While not a signaling pathway in the biological sense, the Suzuki-Miyaura coupling is a critical reaction pathway where the solubility of the boronic acid reactant is paramount for reaction efficiency.
References
The Elusive Crystal Structure of (2,6-Difluoro-4-hydroxyphenyl)boronic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a valuable building block in medicinal chemistry and materials science, prized for its unique electronic and structural properties imparted by the fluorine and hydroxyl substitutions on the phenyl ring. Despite its significance, a definitive, publicly available crystal structure of this specific compound remains elusive. Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield an entry for this compound.
This guide provides a comprehensive overview of the available information and outlines general experimental protocols for the synthesis and crystallization of similar phenylboronic acids. While awaiting experimental determination of its precise crystal structure, this document serves as a resource for researchers working with this and related compounds.
Molecular Structure and Properties
The chemical structure of this compound is characterized by a benzene ring substituted with two fluorine atoms ortho to the boronic acid group and a hydroxyl group in the para position. This arrangement is expected to influence its solid-state packing and intermolecular interactions significantly.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Comparative Crystallographic Data
In the absence of a determined crystal structure for the title compound, we present the crystallographic data for a structurally related isomer, 2,4-difluorophenylboronic acid , to provide a point of reference for the types of crystal packing and unit cell parameters that might be expected. It is crucial to note that this data is for a different molecule and should be interpreted with caution.
| Parameter | 2,4-Difluorophenylboronic Acid |
| Chemical Formula | C₆H₅BF₂O₂ |
| Molecular Weight | 157.91 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a | 3.7617(11) Å |
| b | 12.347(4) Å |
| c | 14.620(4) Å |
| α | 90° |
| β | 95.450(5)° |
| γ | 90° |
| Volume | 676.0(3) ų |
| Z | 4 |
Experimental Protocols
General Synthesis of Hydroxyphenylboronic Acids
A common synthetic route to hydroxyphenylboronic acids involves a multi-step process starting from a corresponding bromophenol. The general workflow is outlined below.
Caption: Generalized synthetic workflow for hydroxyphenylboronic acids.
Methodology:
-
Protection of the Hydroxyl Group: The phenolic hydroxyl group of the starting bromophenol is first protected to prevent interference with subsequent organometallic reactions. Common protecting groups include tert-butyloxycarbonyl (BOC) or tert-butyldimethylsilyl (TBDMS).
-
Formation of Grignard Reagent: The protected bromophenol is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.
-
Borylation: The Grignard reagent is then reacted with a trialkyl borate, typically trimethyl borate or triisopropyl borate, at low temperatures.
-
Hydrolysis and Deprotection: The resulting boronate ester is hydrolyzed under acidic conditions, which also serves to remove the protecting group from the hydroxyl moiety, yielding the final hydroxyphenylboronic acid product.
Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For phenylboronic acids, slow evaporation from a suitable solvent is a commonly employed technique.
General Crystallization Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include water, ethanol, methanol, or mixtures thereof.
-
Preparation of a Saturated Solution: The synthesized this compound is dissolved in the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.
-
Slow Evaporation: The solution is filtered to remove any insoluble impurities and then allowed to stand undisturbed at a constant temperature. The container may be loosely covered to allow for slow evaporation of the solvent.
-
Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.
Conclusion and Future Outlook
While the definitive crystal structure of this compound remains to be experimentally determined and published, this guide provides the foundational chemical information and general methodologies relevant to its study. The synthesis and crystallization protocols outlined, though general, offer a starting point for researchers aiming to produce and characterize this compound. The crystallographic data of the related 2,4-difluorophenylboronic acid provides a useful, albeit indirect, reference.
The determination of the crystal structure of this compound is a critical next step for the scientific community. Such data would provide invaluable insights into its solid-state behavior, intermolecular interactions, and ultimately, aid in the rational design of new pharmaceuticals and functional materials. Researchers are encouraged to pursue the single-crystal X-ray diffraction analysis of this compound and to deposit the resulting data in public crystallographic databases to advance the collective understanding of this important chemical entity.
Commercial Availability and Synthetic Applications of (2,6-Difluoro-4-hydroxyphenyl)boronic acid: A Technical Guide
(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a fluorinated arylboronic acid that has garnered interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, including the presence of two electron-withdrawing fluorine atoms and a hydroxyl group, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability, key properties, and synthetic applications of this versatile reagent, with a focus on its use in the development of kinase inhibitors.
Commercial Availability
This compound, identified by the CAS Number 957065-87-1, is readily available from a variety of commercial suppliers. Researchers can procure this compound from vendors such as ChemScene, eMolecules (distributed through Fisher Scientific), MilliporeSigma (formerly Sigma-Aldrich), Matrix Scientific, and Chemrio. The purity of the commercially available product typically ranges from 95% to over 97%, ensuring its suitability for a wide range of synthetic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers in planning and executing chemical reactions, as well as for understanding the compound's behavior in different solvent systems.
| Property | Value |
| CAS Number | 957065-87-1 |
| Molecular Formula | C₆H₅BF₂O₃ |
| Molecular Weight | 173.91 g/mol |
| Purity | ≥95% - 97% |
| Appearance | Typically a solid |
| Storage | Recommended storage conditions vary, with some suppliers suggesting room temperature while others recommend refrigerated conditions (2-8°C) under an inert atmosphere.[1] |
Synthetic Applications: A Key Reagent in Drug Discovery
Boronic acids are a cornerstone of modern organic synthesis, primarily due to their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and heteroaryl structures, which are common motifs in many biologically active compounds. The fluorine atoms in this compound can enhance the metabolic stability and modulate the electronic properties of the resulting molecules, making it an attractive building block for drug candidates.[2]
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, a key application for this compound.
Role in the Synthesis of Biologically Active Molecules
While direct evidence linking this compound to a specific signaling pathway is not prominently documented, its structural motifs are found in compounds with known biological activities. For instance, fluorinated biaryl compounds are common in kinase inhibitors. The general importance of boronic acids in medicinal chemistry is well-established, with several boronic acid-containing drugs approved for clinical use, such as the proteasome inhibitor Bortezomib.[3]
Given the prevalence of the difluorophenyl motif in kinase inhibitors, it is plausible that this compound could be utilized in the synthesis of inhibitors targeting various kinase signaling pathways. One such critical pathway in cancer biology is the Bone Morphogenetic Protein (BMP) signaling pathway.
The BMP Signaling Pathway
The BMP signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is implicated in diseases like cancer and pulmonary arterial hypertension.[4] The pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor (BMPR2). The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), which complex with a common mediator SMAD (Co-SMAD) and translocate to the nucleus to regulate gene expression.
The following diagram illustrates a simplified representation of the BMP signaling pathway, a potential target for inhibitors that could be synthesized using this compound as a key building block.
References
Stability and Storage of (2,6-Difluoro-4-hydroxyphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a versatile building block in medicinal chemistry and organic synthesis, valued for its role in forming carbon-carbon and carbon-heteroatom bonds. However, the stability of this and other arylboronic acids is a critical consideration for its effective use and storage. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, based on available data for the compound and related fluorinated phenylboronic acids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 957065-87-1 | [1][2] |
| Molecular Formula | C₆H₅BF₂O₃ | [1][2] |
| Molecular Weight | 173.91 g/mol | [1] |
| Appearance | Solid | [3] |
| Storage Temperature | Room Temperature or 2-8°C | [1] |
Stability Profile
The stability of this compound is influenced by several factors, primarily moisture, pH, and temperature. The presence of two ortho-fluorine substituents can impact its stability profile.
Hydrolytic Stability
The primary degradation pathway for arylboronic acids is protodeboronation, a form of hydrolysis where the C-B bond is cleaved and the boronic acid moiety is replaced with a hydrogen atom.[4] This reaction is influenced by both pH and temperature.[5]
-
Effect of pH : Fluorinated phenylboronic acids are particularly susceptible to hydrolysis, especially in alkaline solutions.[5]
-
Effect of Substituents : Arylboronic acids with two fluorine atoms in the ortho positions have been noted to be among the less stable compounds in this class.[5]
Thermal Stability
Photostability
While specific photostability studies on this compound are not extensively documented, fluorinated aromatic compounds can be susceptible to photolytic degradation.[7][8] It is therefore recommended to protect the compound from light.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from various suppliers.
| Parameter | Recommendation | Rationale | Reference |
| Temperature | Room temperature or refrigerated (2-8°C) | To minimize thermal degradation. | [1] |
| Atmosphere | Sealed in a dry environment; inert atmosphere (e.g., argon or nitrogen) is preferable. | To prevent hydrolysis (protodeboronation). | |
| Light | Protect from light. | To prevent potential photolytic degradation. | |
| Container | Tightly sealed, original container. | To prevent moisture ingress and contamination. |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.[9][10][11] A typical protocol would involve exposing a solution of the compound (e.g., 1 mg/mL in a suitable solvent) to the following stress conditions:[10]
-
Acid Hydrolysis : 0.1 M to 1 M HCl at room temperature, with heating (e.g., 60°C) if no degradation is observed.[10]
-
Base Hydrolysis : 0.1 M to 1 M NaOH at room temperature, with heating if necessary.[10]
-
Oxidation : 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Stress : Heating the solid compound at a temperature below its melting point and a solution of the compound at a defined temperature (e.g., 60°C).
-
Photolytic Stress : Exposing the solid compound and a solution to a combination of UV and visible light, as per ICH Q1B guidelines.
Samples should be analyzed at various time points to determine the extent of degradation.
Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.
Method Development Considerations:
-
Column Selection : Reversed-phase columns with low silanol activity are recommended to minimize on-column hydrolysis of the boronic acid.[12][13]
-
Mobile Phase : A simple mobile phase of acetonitrile and water is often a good starting point. The use of pH modifiers should be carefully evaluated, as pH can influence the stability of the analyte.[13]
-
Detection : UV detection is commonly used. For selective detection, post-column derivatization with a reagent like alizarin, followed by fluorescence detection, can be employed.[14][15]
A general HPLC method for boronic acids is outlined in the table below.
| Parameter | Condition |
| Column | Reversed-phase C18 with low silanol activity (e.g., Waters XTerra MS C18) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic content to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Detection | UV at a suitable wavelength (e.g., 220 nm or λmax of the compound) |
| Injection Volume | 5-10 µL |
Visualizations
Degradation Pathway
The primary degradation pathway for this compound is protodeboronation.
Caption: Proposed protodeboronation degradation pathway.
Experimental Workflow for Stability Study
A typical workflow for conducting a stability study of this compound is illustrated below.
Caption: Workflow for a forced degradation and stability study.
Conclusion
This compound is susceptible to degradation, primarily through hydrolysis (protodeboronation), which is exacerbated by alkaline conditions and elevated temperatures. Proper storage in a cool, dry, and dark environment is crucial to maintain its integrity. For researchers and drug development professionals, understanding these stability characteristics and employing robust analytical methods for stability assessment are paramount to ensure the quality and reliability of this important chemical intermediate.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 957065-87-1 [sigmaaldrich.com]
- 3. (2-Fluoro-6-hydroxyphenyl)boronic acid | 1256345-60-4 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. open.metu.edu.tr [open.metu.edu.tr]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. biomedres.us [biomedres.us]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity Profile of (2,6-Difluoro-4-hydroxyphenyl)boronic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a versatile organoboron compound that has garnered significant interest in organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its unique structural features—a boronic acid moiety, a phenol group, and two ortho-fluorine atoms—collectively impart a distinct reactivity profile that makes it a valuable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of this compound, including its physicochemical properties, key reactions with detailed experimental protocols, and its applications in the synthesis of bioactive molecules.
Core Physicochemical Properties
The reactivity of this compound is fundamentally governed by the electronic effects of its substituents. The boronic acid group is a mild Lewis acid, and its reactivity can be tuned by the electronic nature of the aromatic ring. The two ortho-fluorine atoms are strongly electron-withdrawing, which increases the Lewis acidity of the boron atom. This enhanced acidity can be a critical factor in various chemical transformations. The para-hydroxyl group, being an electron-donating group, can modulate the overall electron density of the phenyl ring and provides a site for potential derivatization.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated pKa |
| This compound | C₆H₅BF₂O₃ | 173.91 | < 8.8 |
| Phenylboronic acid | C₆H₇BO₂ | 121.93 | ~8.8 |
| 4-Fluorophenylboronic acid | C₆H₆BFO₂ | 139.92 | ~8.6 |
| 4-Hydroxyphenylboronic acid | C₆H₇BO₃ | 137.93 | ~9.4 |
Key Reactions and Reactivity
This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, respectively.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds.[1] this compound serves as the organoboron nucleophile, which couples with an organic halide or triflate (the electrophile) in the presence of a palladium catalyst and a base. The reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide range of reactants.[2]
The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling reaction provides a valuable route for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[3][4] This reaction involves the coupling of an arylboronic acid with an amine or an alcohol, catalyzed by a copper salt, typically in the presence of an oxidant like air (O₂).[5] A key advantage of the Chan-Lam coupling is that it often proceeds under mild conditions and is tolerant of air and moisture.[4]
The mechanism is thought to involve the formation of a copper(II)-aryl intermediate, which then undergoes ligand exchange with the amine or alcohol. Reductive elimination from a transient Cu(III) species then affords the desired product and a Cu(I) species, which is reoxidized to Cu(II) to complete the catalytic cycle.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura and Chan-Lam couplings adapted from procedures for structurally similar difluorophenylboronic acids. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Compound
This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids.[2]
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Chan-Lam N-Arylation of an Amine
This protocol is adapted from a general procedure for the copper-catalyzed N-arylation of amines with arylboronic acids.[3]
Materials:
-
This compound (1.5 equiv.)
-
Amine (1.0 equiv.)
-
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv.)
-
Pyridine (2.0 equiv.)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol), this compound (1.5 mmol), and copper(II) acetate (1.0 mmol).
-
Add a 1:1 mixture of DCM and MeOH (10 mL).
-
Add pyridine (2.0 mmol) to the mixture.
-
Stir the reaction mixture open to the air at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Applications in Drug Discovery and Medicinal Chemistry
The (2,6-difluoro-4-hydroxyphenyl) moiety is a valuable pharmacophore in drug discovery. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also modulate the acidity of the hydroxyl group. The hydroxyl group itself can participate in hydrogen bonding interactions with biological targets. Consequently, this compound is an important building block for the synthesis of a wide range of biologically active molecules.[6]
Conclusion
This compound is a highly useful and reactive building block in modern organic synthesis. Its unique electronic properties, arising from the combination of ortho-fluorine atoms and a para-hydroxyl group, make it a valuable substrate for key cross-coupling reactions. The ability to readily participate in Suzuki-Miyaura and Chan-Lam couplings allows for the efficient construction of complex molecules with potential applications in medicinal chemistry and materials science. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this versatile reagent in their synthetic endeavors.
References
Unveiling Potential Impurities in Commercial (2,6-Difluoro-4-hydroxyphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a critical building block in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can significantly impact reaction yields, downstream product quality, and biological activity in drug development. This technical guide provides an in-depth analysis of the potential impurities that may be present in commercial batches of this compound, outlines detailed experimental protocols for their detection, and offers a visual representation of the synthetic and analytical workflows.
Synthetic Pathway and Potential Process-Related Impurities
The most probable synthetic route to this compound commences with 3,5-difluorophenol. This starting material is first brominated to yield 4-bromo-3,5-difluorophenol. The subsequent step involves a halogen-metal exchange, typically through a Grignard reaction or lithiation, followed by quenching with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and acidic hydrolysis to afford the final product.
Based on this synthetic pathway, several process-related impurities can be anticipated:
-
Unreacted Starting Materials and Intermediates: Residual amounts of 3,5-difluorophenol and 4-bromo-3,5-difluorophenol may persist in the final product if the reactions do not proceed to completion or if purification is inadequate.
-
Reagent-Related Impurities: Traces of organometallic reagents (e.g., Grignard reagents or organolithium compounds) and the trialkyl borate used in the synthesis can be present.
-
Side-Reaction Products:
-
Homocoupling Products: The organometallic intermediate can couple with the starting halide to form biphenyl derivatives.
-
Protodeboronation Product: The C-B bond in sterically hindered boronic acids, such as the target molecule, is susceptible to cleavage, leading to the formation of 3,5-difluorophenol. This can occur during synthesis or upon storage.
-
Isomeric Impurities: Incomplete regioselectivity during the initial bromination of 3,5-difluorophenol could lead to the formation of other bromodifluorophenol isomers, which would then be converted to the corresponding isomeric boronic acid impurities.
-
Product-Related Impurities
A significant class of impurities in boronic acids arises from the inherent chemistry of the boronic acid functional group itself.
-
Boroxine (Trimeric Anhydride): Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines. This equilibrium is influenced by factors such as concentration, solvent, and the presence of water. The formation of boroxine can complicate analytical characterization and affect the stoichiometry of subsequent reactions.
Quantitative Data on Impurities
While specific quantitative data for impurities in commercial this compound is not extensively published in peer-reviewed literature, supplier specifications typically indicate a purity of ≥96% to ≥97%[1][2]. This suggests that the total impurity level can be up to 3-4%. The relative abundance of each potential impurity will vary depending on the manufacturing process and purification methods employed.
| Impurity Class | Potential Impurities | Typical Analytical Method(s) |
| Process-Related Impurities | 3,5-difluorophenol, 4-bromo-3,5-difluorophenol, homocoupling byproducts | HPLC, GC-MS, LC-MS/MS |
| Product-Related Impurities | (2,6-Difluoro-4-hydroxyphenyl)boroxine | NMR, GC-MS |
| Degradation Products | 3,5-difluorophenol (from protodeboronation) | HPLC, GC-MS |
Experimental Protocols for Impurity Detection
A multi-faceted analytical approach is recommended for the comprehensive characterization of impurities in this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Non-Volatile Impurities
HPLC is a primary technique for assessing the purity of boronic acids and quantifying non-volatile impurities.
Instrumentation:
-
HPLC system equipped with a UV detector.
Method:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes) is recommended to ensure the separation of compounds with a range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Boroxine Analysis
GC-MS is a powerful tool for identifying and quantifying volatile impurities and can also be used to analyze boroxines, which are more volatile than their corresponding boronic acids.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Method:
-
Derivatization (Optional but Recommended for Boronic Acids): To improve volatility and chromatographic performance, boronic acids can be derivatized. A common method is the conversion to a pinacol ester by reaction with pinacol. For the analysis of boric acid impurities, derivatization with triethanolamine can be employed[3].
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program:
-
Initial Temperature: 50-70°C, hold for 1-2 minutes.
-
Ramp: Increase the temperature at a rate of 10-20°C/min to a final temperature of 250-280°C.
-
Final Hold: Hold at the final temperature for 5-10 minutes.
-
-
Injection: Split or splitless injection of 1 µL of the sample solution.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate. If derivatization is performed, follow the specific protocol for the chosen derivatizing agent.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Boroxine Equilibrium
NMR spectroscopy is invaluable for the structural elucidation of the main component and impurities, and for studying the equilibrium between the boronic acid and its boroxine.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Method:
-
¹H NMR:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD). Using a protic solvent like CD₃OD can help to break up the boroxine trimer and simplify the spectrum by shifting the equilibrium towards the monomeric boronic acid[4].
-
Procedure: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.
-
-
¹¹B NMR:
-
Procedure: This technique is highly specific for boron-containing compounds. A single, relatively broad signal is expected for the boronic acid. The chemical shift can provide information about the coordination state of the boron atom.
-
-
¹⁹F NMR:
-
Procedure: Given the presence of fluorine atoms in the molecule, ¹⁹F NMR is a very sensitive and useful technique for identifying fluorine-containing impurities.
-
Visualizing the Process: Synthetic and Analytical Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the synthetic pathway, the formation of key impurities, and a logical workflow for impurity analysis.
Caption: Synthetic pathway of this compound and the origin of potential impurities.
Caption: Recommended analytical workflow for the comprehensive impurity profiling of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. (2,6-Difluoro-3-hydroxyphenyl)boronic acid | 957065-86-0 [sigmaaldrich.com]
- 3. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing (2,6-Difluoro-4-hydroxyphenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Note on Protocol Specificity: Extensive literature searches did not yield a specific, peer-reviewed protocol for the Suzuki-Miyaura coupling of (2,6-Difluoro-4-hydroxyphenyl)boronic acid with defined quantitative data such as reaction yields for specific coupling partners. The following application notes and protocols are therefore based on established methods for structurally similar compounds, particularly other fluorinated and hydroxyphenylboronic acids. The provided protocol should be considered a robust starting point, and optimization of reaction conditions is highly recommended for any new combination of substrates.
The presence of two electron-withdrawing fluorine atoms ortho to the boronic acid moiety increases its Lewis acidity but can also influence the transmetalation step in the catalytic cycle. The phenolic hydroxyl group may require consideration in the choice of base to avoid side reactions.
Data Presentation: General Parameters for Suzuki Coupling of Fluorinated Phenylboronic Acids
The following table summarizes typical reaction parameters for the Suzuki coupling of fluorinated and functionalized arylboronic acids with aryl halides. These ranges can serve as a guide for optimizing the reaction of this compound.
| Parameter | Typical Range/Options | Considerations |
| Aryl Halide | Aryl-I, Aryl-Br, Aryl-OTf, Aryl-Cl | Reactivity order: I > Br > OTf >> Cl.[1] |
| Boronic Acid Stoichiometry | 1.1 - 1.5 equivalents | An excess of the boronic acid is common to drive the reaction to completion. |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf) | Choice depends on the reactivity of the substrates.[2][3] |
| Ligand | Buchwald-type (SPhos, XPhos), PPh₃, dppf | Bulky, electron-rich phosphine ligands are often effective for challenging substrates.[2] |
| Catalyst Loading | 1 - 5 mol% | Higher loadings may be needed for less reactive substrates like aryl chlorides.[3] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The choice of base is critical and often requires screening.[3][4] K₃PO₄ is often effective for these types of couplings.[3] |
| Base Stoichiometry | 2.0 - 3.0 equivalents | Sufficient base is required to activate the boronic acid. |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O (e.g., 9:1 or 4:1 v/v) | A biphasic system with water is common.[5][6] |
| Temperature | Room Temperature - 110 °C | Higher temperatures are often required for less reactive partners.[5] |
| Reaction Time | 2 - 24 hours | Monitored by TLC, GC-MS, or LC-MS. |
Experimental Protocols: A General Procedure
This protocol is a representative example for a Suzuki-Miyaura cross-coupling reaction and should be optimized for the specific aryl halide and this compound being used.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk flask or reaction vial
-
Magnetic stirrer and heating plate/block
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2-3 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed organic solvent (e.g., Dioxane) followed by degassed water to the reaction vessel via syringe. The solvent to water ratio is typically between 4:1 and 10:1.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., 2-3 times).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Applications of (2,6-Difluoro-4-hydroxyphenyl)boronic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a valuable building block in medicinal chemistry, frequently employed in the synthesis of small molecule inhibitors targeting key signaling pathways implicated in various diseases, notably cancer and inflammatory conditions. Its unique structural and electronic properties, conferred by the difluoro-substitution pattern and the hydroxyl group, make it a critical component in the design of potent and selective therapeutic agents. The fluorine atoms can enhance binding affinity, modulate physicochemical properties such as lipophilicity and metabolic stability, and influence the pKa of the phenolic hydroxyl group. This document provides an overview of its applications, particularly in the development of kinase inhibitors, and details experimental protocols for its use in Suzuki-Miyaura cross-coupling reactions.
Key Applications in Medicinal Chemistry
The primary application of this compound lies in its use as a key structural motif in the synthesis of kinase inhibitors. The 2,6-difluoro-4-hydroxyphenyl moiety often serves as a crucial pharmacophore that interacts with the hinge region or other key residues within the ATP-binding pocket of kinases.
BRAF Kinase Inhibitors
A prominent application of this boronic acid derivative is in the synthesis of inhibitors targeting the BRAF kinase, a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in a significant percentage of melanomas and other cancers. The (2,6-Difluoro-4-hydroxyphenyl) group is a key feature in several potent BRAF inhibitors, where it contributes to high binding affinity and selectivity.
p38 MAP Kinase Inhibitors
This compound and its analogs are also utilized in the development of inhibitors for p38 MAP kinase, a critical regulator of inflammatory cytokine production.[1] These inhibitors have therapeutic potential for treating a range of inflammatory diseases. The difluorinated phenyl ring can occupy hydrophobic pockets within the kinase, contributing to the overall potency and selectivity of the compounds.[2]
Structure-Activity Relationship (SAR) Insights
The 2,6-difluoro-4-hydroxyphenyl moiety imparts several advantageous properties to the final drug molecule:
-
Enhanced Potency: The two fluorine atoms are electron-withdrawing, which can influence the electronic environment of the aromatic ring and enhance interactions with the target protein. They can also form favorable non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the kinase binding site.
-
Improved Selectivity: The specific substitution pattern can provide steric constraints that favor binding to the target kinase over other closely related kinases, thus improving the selectivity profile of the inhibitor.[1]
-
Modulated Physicochemical Properties: Fluorine substitution is a common strategy to increase lipophilicity, which can improve cell permeability and oral bioavailability. Furthermore, the C-F bond is highly stable, which can block metabolic oxidation at those positions, leading to improved metabolic stability.
-
Hydrogen Bonding: The 4-hydroxyl group can act as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.
Quantitative Data of Biologically Active Compounds
The following table summarizes the biological activity of representative kinase inhibitors that incorporate the (2,6-difluoro-4-hydroxyphenyl) moiety or structurally related fluorinated phenyl groups.
| Compound Class | Target Kinase | Compound/Analog | IC50 (nM) | Cell Line | Reference |
| BRAF Inhibitors | BRAFV600E | Vemurafenib Analog | 13 | - | [3] |
| BRAF Inhibitors | BRAFV600E | Vemurafenib | various < 100 nM | A375 | [3][4] |
| p38 MAP Kinase Inhibitors | p38α | Chromone-based inhibitor | 17 | - | [2] |
| p38 MAP Kinase Inhibitors | p38α | Skepinone-L Analog | 1.0 | - | [1] |
Experimental Protocols
The Suzuki-Miyaura cross-coupling reaction is the most common method for incorporating the (2,6-difluoro-4-hydroxyphenyl) moiety into target molecules.
Protocol 1: General Suzuki-Miyaura Coupling for the Synthesis of a Kinase Inhibitor Intermediate
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound (1.2 equiv)
-
Heterocyclic halide (e.g., 4-bromo-1H-pyrazole) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or K3PO4, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, or toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the heterocyclic halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst (0.05 mmol) to the flask.
-
Add the anhydrous solvent (e.g., 10 mL of 1,4-dioxane and 2.5 mL of water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired coupled product.
Visualizations
Signaling Pathway: MAPK/ERK Pathway Inhibition
The diagram below illustrates the MAPK/ERK signaling pathway and the point of inhibition by BRAF inhibitors, which often contain the (2,6-difluoro-4-hydroxyphenyl) moiety.
Experimental Workflow: Synthesis of a Kinase Inhibitor Intermediate
The following diagram outlines a typical experimental workflow for the synthesis of a kinase inhibitor intermediate using a Suzuki-Miyaura coupling reaction.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (2,6-Difluoro-4-hydroxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a valuable building block in organic synthesis, particularly for the construction of complex biaryl scaffolds. The presence of two fluorine atoms ortho to the boronic acid group, combined with a para-hydroxyl group, imparts unique electronic and steric properties to this reagent. These features can influence the reactivity in cross-coupling reactions and confer desirable pharmacological properties to the resulting biaryl compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that joins an organoboron compound (such as a boronic acid) with an organic halide or triflate. Its popularity stems from its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of reactants.
Significance in Drug Discovery and Materials Science
Biaryl moieties are prevalent structural motifs in a vast number of pharmaceuticals, agrochemicals, and advanced materials. The introduction of fluorine atoms into these structures can significantly enhance molecular properties such as:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.
-
Lipophilicity: Fluorine substitution can modulate the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Binding Affinity: The electron-withdrawing nature of fluorine atoms can alter the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with biological targets.
The hydroxyl group on the this compound provides a handle for further functionalization or can participate in key hydrogen bonding interactions within a biological target.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Aryl Halides
While specific examples for this compound are not extensively documented in publicly available literature, the following table summarizes representative Suzuki-Miyaura coupling reactions of structurally similar 2,6-difluorophenylboronic acids with various aryl halides. These examples provide a strong basis for predicting the reactivity and optimizing conditions for this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | >95 |
| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 88 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | n-Butanol | 100 | 18 | 85 |
| 5 | 1-Bromo-2-nitrobenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 24 | 78 |
Experimental Protocols
The following are detailed protocols for Suzuki-Miyaura coupling reactions that can be adapted for use with this compound.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a general starting point for the coupling of this compound with various aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water to the flask via syringe to create a 4:1 toluene:water mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Procedure for Coupling with Aryl Chlorides
Aryl chlorides are often less reactive than aryl bromides. This protocol employs a more active catalyst system.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
1,4-Dioxane (anhydrous and degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add the aryl chloride, this compound, Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry reaction vessel.
-
Add anhydrous and degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure biaryl product.
Mandatory Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura synthesis of biaryl compounds.
Caption: Postulated signaling pathway inhibition by a bioactive biaryl compound.
Concluding Remarks
This compound is a promising reagent for the synthesis of novel biaryl compounds with potential applications in medicinal chemistry and materials science. The protocols outlined in this document, based on established methodologies for structurally related compounds, provide a solid foundation for researchers to explore the utility of this versatile building block. The presence of the difluoro and hydroxyl functionalities offers opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting biaryl products. Further investigation into the specific biological activities of biaryls derived from this boronic acid is warranted to fully realize its potential in drug discovery.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2,6-Difluoro-4-hydroxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The incorporation of fluorinated phenyl moieties is of particular interest in medicinal chemistry and materials science, as fluorine substitution can significantly modulate a molecule's lipophilicity, metabolic stability, and electronic properties. (2,6-Difluoro-4-hydroxyphenyl)boronic acid is a valuable building block for introducing a difluorinated phenol motif, a common feature in many biologically active compounds.
However, the cross-coupling of this compound presents unique challenges. The two ortho-fluorine substituents render the boronic acid susceptible to protodeboronation under basic conditions. The presence of a phenolic hydroxyl group can also influence the reaction, potentially requiring specific reaction conditions or a protecting group strategy.
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions involving this compound. We present recommended catalysts, detailed experimental protocols, and a discussion of key considerations for successful coupling.
Catalytic Systems and Reaction Conditions
The successful Suzuki-Miyaura coupling of sterically hindered and electronically deactivated boronic acids like this compound is highly dependent on the choice of an appropriate palladium catalyst system. Traditional palladium catalysts may lead to low yields due to competing protodeboronation. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have proven to be highly effective.
A study by Buchwald and colleagues on the closely related 2,6-difluorophenylboronic acid highlights the efficacy of a specific palladium precatalyst, [(XPhos)Pd(cinnamyl)Cl], for fast Suzuki-Miyaura coupling reactions under mild conditions. This system promotes a rapid catalytic cycle that outcompetes the decomposition of the unstable boronic acid.
Summary of Recommended Reaction Conditions
| Aryl Halide/Triflate | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2.2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2.2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 98 |
| 1-Bromo-4-(trifluoromethyl)benzene | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2.2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 97 |
| 4-Chlorobenzonitrile | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2.2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 96 |
| 2-Bromopyridine | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2.2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | 95 |
Note: The data presented in this table is for the cross-coupling of 2,6-difluorophenylboronic acid and serves as a strong starting point for the optimization of reactions with this compound.
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound with Aryl Halides
This protocol is adapted from the work of Buchwald and coworkers for the rapid coupling of unstable polyfluorophenyl boronic acids.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
[(XPhos)Pd(cinnamyl)Cl] (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed (2 mL)
-
Reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (0.02 mmol).
-
Seal the vial and evacuate and backfill with an inert gas (repeat three times).
-
Add degassed anhydrous THF (2 mL) via syringe.
-
Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature (or at 40 °C for less reactive substrates) for 30 minutes to 2 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the desired biaryl product.
Protocol 2: Protecting Group Strategy for the Hydroxyl Group
In cases where the unprotected hydroxyl group interferes with the coupling reaction, a protection strategy may be employed. A common protecting group for phenols is the tert-butyldimethylsilyl (TBDMS) group.
Protection of this compound:
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv).
-
Stir the reaction at room temperature until complete conversion is observed by TLC.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the TBDMS-protected boronic acid, which can be used in the Suzuki-Miyaura coupling following Protocol 1.
Deprotection of the TBDMS group:
-
Dissolve the TBDMS-protected biaryl product in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equiv) in THF.
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
Purify the product by column chromatography.
Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for C-C Bond Formation with (2,6-Difluoro-4-hydroxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (2,6-Difluoro-4-hydroxyphenyl)boronic acid in carbon-carbon (C-C) bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. This reagent is a valuable building block in medicinal chemistry and materials science, allowing for the introduction of a difluorinated phenolic moiety into organic molecules. The presence of ortho-difluoro substitution can significantly influence the electronic properties and conformational preferences of the resulting biaryl compounds.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organohalides or triflates.[1] It is favored for its mild reaction conditions and tolerance of a wide range of functional groups.[2] However, polyfluorophenylboronic acids, including this compound, can be challenging substrates due to their propensity to undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic conditions.[3][4] Therefore, the choice of catalyst, ligand, base, and solvent is crucial for a successful coupling reaction.
Experimental Protocols
Two primary protocols are presented below. Protocol A is a rapid method suitable for reactive coupling partners, while Protocol B is a more classical thermal approach.
Protocol A: Rapid Room Temperature Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for unstable polyfluorophenylboronic acids and is designed to minimize protodeboronation by using a highly active precatalyst at room temperature.[3]
Materials:
-
This compound
-
Aryl or heteroaryl halide (chloride, bromide, or triflate)
-
Palladium precatalyst (e.g., a biarylphosphine-based precatalyst)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution
-
Tetrahydrofuran (THF), degassed
-
Argon or Nitrogen gas
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (2 mol%).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add degassed THF (2 mL) and the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times are typically short, ranging from 30 minutes to a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol B: Thermal Suzuki-Miyaura Coupling
This protocol employs more traditional heating and is suitable for less reactive aryl halides.
Materials:
-
This compound
-
Aryl or heteroaryl halide (bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., XPhos, SPhos) if using a catalyst like Pd₂(dba)₃
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent mixture (e.g., Dioxane/water, Toluene/water, or DMF/water)
-
Argon or Nitrogen gas
-
Reaction vessel with a condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (2.0-3.0 equiv). If using a ligand, add it at this stage.
-
Seal the vessel, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids, which can be applied to this compound.
| Parameter | Protocol A (Rapid, RT) | Protocol B (Thermal) | Notes |
| Catalyst | Biarylphosphine-based Precatalyst (2 mol%) | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand (2-5 mol%) | Highly active precatalysts in Protocol A enable fast reactions at room temperature, which is beneficial for unstable boronic acids.[3] |
| Ligand | Integrated into precatalyst | XPhos, SPhos, or PPh₃ | Bulky, electron-rich phosphine ligands are often employed to facilitate the coupling of challenging substrates.[4] |
| Base | K₃PO₄ (aq. 0.5 M) | K₂CO₃, Cs₂CO₃, or Na₂CO₃ (solid) | The choice of base is critical; K₃PO₄ is often effective. Stronger bases can increase the rate of protodeboronation.[4] |
| Solvent | THF / Water | Dioxane / Water, Toluene / Water, or DMF / Water | A mixture of organic solvent and water is common to dissolve both the organic reactants and the inorganic base.[4] |
| Temperature | Room Temperature | 80 - 110 °C | Milder temperatures are preferred to minimize the decomposition of the boronic acid. |
| Reaction Time | 30 minutes - 2 hours | 2 - 24 hours | Shorter reaction times are advantageous for unstable substrates.[3] |
Experimental Workflow and Logic
The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below. The process begins with the preparation of the reaction mixture under an inert atmosphere, followed by the reaction itself, and concludes with work-up and purification of the desired biaryl product.
References
Application Notes: Synthesis of a Phenolic Pyrrolopyridine Kinase Inhibitor Moiety via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a key building block in medicinal chemistry, valued for its utility in constructing complex molecular scaffolds for biologically active compounds, particularly kinase inhibitors. The difluoro-substitution pattern can enhance metabolic stability and binding affinity, while the phenolic hydroxyl and boronic acid functionalities provide versatile handles for synthetic transformations and molecular interactions. This document provides a detailed protocol for the synthesis of a 2,6-difluorophenyl-substituted 1H-pyrrolo[2,3-b]pyridine, a core structure found in various kinase inhibitors, including those targeting Serine/Threonine-protein kinase (SGK-1). The primary transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming C-C bonds.
Reaction Principle
The core of this protocol is the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron compound (e.g., this compound) and an organohalide. The reaction proceeds through a catalytic cycle involving a palladium complex. Key steps include the oxidative addition of the organohalide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center (facilitated by a base), and reductive elimination to form the final product and regenerate the Pd(0) catalyst.
Experimental Protocol
This protocol details the synthesis of a key intermediate, 3-[2,6-difluoro-4-(methyloxy)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine , followed by demethylation to yield the target phenolic compound. The initial Suzuki coupling utilizes a methoxy-protected version of the boronic acid, a common strategy to prevent interference from the acidic phenolic proton.
Part A: Suzuki-Miyaura Coupling
-
Reagents and Materials Setup :
-
In a suitable reaction vessel (e.g., a round-bottom flask), combine 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), 2-[3,5-difluoro-4-(methyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.3 eq), and Potassium Carbonate (K₂CO₃, 4.0 eq).
-
Add Dioxane and Water as the solvent system (e.g., a 3:1 ratio).
-
Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.09 eq).
-
-
Reaction Execution :
-
Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon).
-
Heat the mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
-
Work-up and Purification :
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product into an organic solvent, such as Ethyl Acetate or Dichloromethane.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude residue using silica gel column chromatography, typically with a gradient of Ethyl Acetate in Hexane, to yield the pure coupled product.
-
Part B: Demethylation to Yield Final Phenolic Compound
-
Reaction Setup :
-
Dissolve the purified product from Part A in a suitable solvent, such as Dichloromethane (CH₂Cl₂), at 0°C.
-
-
Reagent Addition :
-
Slowly add a solution of Boron Tribromide (BBr₃) in Dichloromethane (1 M solution) to the reaction mixture.
-
-
Reaction Execution :
-
Allow the reaction to warm to room temperature and stir for approximately 2 hours.
-
-
Work-up and Purification :
-
Carefully quench the reaction by adding Methanol (MeOH).
-
Remove all volatiles in vacuo.
-
Partition the residue between water and Ethyl Acetate.
-
Neutralize the aqueous layer to a pH of ~6 using a saturated solution of Sodium Bicarbonate (NaHCO₃).
-
Separate the organic layer, dry it over anhydrous sulfate, and evaporate the solvent.
-
Further purify the product by silica gel chromatography to obtain the final 2,6-difluoro-4-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)phenol.
-
Data Presentation
The following table summarizes the quantitative data for the Suzuki-Miyaura coupling step described in Part A.
| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Typical Yield (%) |
| 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine | 456.35 | 1.0 | - |
| 2-[3,5-difluoro-4-(methyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 284.11 | 1.3 | - |
| [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 731.73 | 0.09 | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | - |
| 3-[2,6-difluoro-4-(methyloxy)phenyl]-1-[(4-methylphenyl)sulfonyl]-5-phenyl-1H-pyrrolo[2,3-b]pyridine | 520.57 | - | ~58% |
Visualizations
Experimental Workflow: Suzuki Coupling & Demethylation
Caption: Flowchart of the two-part synthesis protocol.
Signaling Pathway: SGK-1 Kinase
The synthesized compounds are analogs of inhibitors targeting the SGK-1 kinase, which is involved in critical cell survival pathways.
Caption: Inhibition of the SGK-1 signaling cascade.
Application Notes and Protocols for the Functionalization of Heterocycles with (2,6-Difluoro-4-hydroxyphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of various heterocyclic scaffolds with (2,6-Difluoro-4-hydroxyphenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The methodologies described herein focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds.
Introduction
This compound is a valuable reagent in drug discovery due to the unique properties conferred by its structural motifs. The difluorophenyl group can enhance binding affinity and metabolic stability, while the hydroxyl group provides a handle for further functionalization or can act as a key hydrogen bond donor in interactions with biological targets. The functionalization of heterocycles such as pyridines, pyrimidines, and indoles with this boronic acid allows for the synthesis of diverse compound libraries for screening against various therapeutic targets, most notably protein kinases.
Application in Kinase Inhibitor Development
The 2,6-difluorophenyl moiety is a common feature in a variety of kinase inhibitors. The fluorine atoms can modulate the pKa of the phenolic hydroxyl group, influencing its interaction with the kinase active site. Compounds incorporating this scaffold have shown inhibitory activity against several kinases, including Vaccinia-Related Kinase 1 and 2 (VRK1 and VRK2), which are implicated in cell cycle regulation, DNA damage response, and various cancers.[1][2]
Featured Application: Synthesis of VRK1/VRK2 Inhibitors
A key application of this compound is in the synthesis of aminopyridine-based inhibitors of VRK1 and VRK2. These kinases are emerging as important targets in oncology. The synthesis involves a two-step Suzuki-Miyaura coupling to append the difluorohydroxyphenyl moiety to a di-substituted aminopyridine core.
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
The following tables summarize representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various heterocyclic halides.
Table 1: Functionalization of a Dihaloaminopyridine Derivative
| Heterocyclic Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3,5-dibromo-2-aminopyridine | (2,6-Difluoro-4-methoxyphenyl)boronic acid* | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 65 |
*Note: The reaction is performed with the methoxy-protected analogue of the title boronic acid. The methoxy group is subsequently deprotected to yield the final hydroxyphenyl product. This is a common strategy to avoid potential side reactions with the free hydroxyl group under coupling conditions.
Table 2: Representative Conditions for Pyrimidine and Indole Functionalization
While specific examples with this compound are not extensively documented, the following conditions are based on established protocols for similar Suzuki-Miyaura couplings and can serve as a starting point for optimization.
| Heterocycle Type | Halogenated Substrate Example | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time |
| Pyrimidine | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) |
| Indole | 5-Bromoindole | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane | 100 | 12-24 h |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-(2,6-difluoro-4-hydroxyphenyl)pyridine (A VRK1/VRK2 Inhibitor Precursor)
This protocol is adapted from the synthesis of related VRK1/VRK2 inhibitors and involves a two-step Suzuki-Miyaura coupling followed by deprotection.
Step 1: Monosubstitution of 3,5-dibromo-2-aminopyridine
-
Materials: 3,5-dibromo-2-aminopyridine, (2,6-Difluoro-4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
To a reaction vessel, add 3,5-dibromo-2-aminopyridine (1 equiv.), (2,6-Difluoro-4-methoxyphenyl)boronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (2 equiv.).
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture at 100 °C for 16 hours under an inert atmosphere.
-
Cool the reaction to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-bromo-5-(2,6-difluoro-4-methoxyphenyl)-2-aminopyridine.
-
Step 2: Disubstitution and Deprotection
-
Materials: 3-bromo-5-(2,6-difluoro-4-methoxyphenyl)-2-aminopyridine, (2,6-Difluoro-4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-Dioxane, Water, Boron tribromide (BBr₃).
-
Procedure:
-
Repeat the Suzuki-Miyaura coupling as described in Step 1 using 3-bromo-5-(2,6-difluoro-4-methoxyphenyl)-2-aminopyridine as the substrate.
-
After purification, dissolve the resulting 2-amino-3,5-bis(2,6-difluoro-4-methoxyphenyl)pyridine in dichloromethane (DCM).
-
Cool the solution to -78 °C and add BBr₃ (3 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final dihydroxylated product.
-
Protocol 2: General Procedure for the Functionalization of Dichloropyrimidines (Representative Protocol)
-
Materials: 2,4-Dichloropyrimidine, this compound, Pd(PPh₃)₄, Potassium Carbonate (K₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
In a microwave vial, combine 2,4-dichloropyrimidine (1 equiv.), this compound (1.1 equiv.), Pd(PPh₃)₄ (0.005 equiv.), and K₂CO₃ (2 equiv.).
-
Add a degassed mixture of 1,4-dioxane and water (2:1).
-
Seal the vial and irradiate in a microwave reactor at 100 °C for 15 minutes.[3]
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography. Note that the reaction is regioselective for the C4 position of the pyrimidine ring.[4]
-
Protocol 3: General Procedure for the Functionalization of Bromoindoles (Representative Protocol)
-
Materials: 5-Bromoindole, this compound, Pd(dppf)Cl₂, Potassium Carbonate (K₂CO₃), 1,4-Dioxane.
-
Procedure:
-
To a Schlenk tube, add 5-bromoindole (1 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add degassed 1,4-dioxane.
-
Heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Simplified VRK1/VRK2 Signaling Pathway
Caption: Simplified overview of the VRK1 and VRK2 signaling pathways.
References
Experimental Protocols and Application Notes for (2,6-Difluoro-4-hydroxyphenyl)boronic acid in Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (2,6-Difluoro-4-hydroxyphenyl)boronic acid in two key cross-coupling reactions: the Suzuki-Miyaura coupling for the synthesis of biaryl compounds and the Chan-Lam coupling for the formation of carbon-heteroatom bonds. Additionally, a protocol for its potential application as a derivatizing agent for HPLC analysis is outlined.
Introduction
This compound is a versatile reagent in organic synthesis, particularly valuable in the construction of complex molecules for pharmaceutical and materials science applications. The presence of two fluorine atoms ortho to the boronic acid group influences its reactivity and can impart unique properties to the resulting products. This document outlines detailed procedures for its application in common cross-coupling reactions, providing a foundation for researchers to develop novel compounds.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryls. This reaction couples an organoboron compound, such as this compound, with an aryl halide or triflate, catalyzed by a palladium complex.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a substituted aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the flask.
-
Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask.
-
Attach a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical reaction parameters and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
| Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 75-85 |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 100 | 8 | 70-80 |
Chan-Lam Coupling for C-N Bond Formation
The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, such as C-N bonds, by coupling an arylboronic acid with an amine in the presence of a copper catalyst. This reaction is often performed under mild conditions and is tolerant of air and moisture.[1][2][3]
General Reaction Scheme
Caption: General scheme of the Chan-Lam N-arylation reaction.
Experimental Protocol
This protocol outlines a general procedure for the Chan-Lam N-arylation of an amine with this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the amine (1.2 mmol), copper(II) acetate (0.1 mmol), and a magnetic stir bar.
-
Add dichloromethane (10 mL) and pyridine (2.0 mmol) to the flask.
-
Stir the reaction mixture at room temperature, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table presents typical reaction conditions and expected yields for the Chan-Lam N-arylation using this compound.
| Amine | Copper Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Cu(OAc)₂ | Pyridine | DCM | RT | 24 | 80-90 |
| Aniline | CuI | DMAP | Toluene | 60 | 18 | 70-85 |
| Benzylamine | Cu(OTf)₂ | Et₃N | MeCN | RT | 36 | 65-75 |
Application as a Derivatization Agent in HPLC
While not a primary application, this compound can potentially be used as a pre-column derivatization agent for the HPLC analysis of diols and other molecules with vicinal hydroxyl groups. The boronic acid forms a cyclic boronate ester with the diol, which can enhance its chromatographic retention and UV absorbance for improved detection.
Derivatization Workflow
Caption: Workflow for pre-column derivatization using a boronic acid.
Experimental Protocol
This protocol provides a general method for the derivatization of a diol-containing analyte for HPLC analysis.
Materials:
-
This compound
-
Analyte solution (containing a diol)
-
Acetonitrile
-
Pyridine (as catalyst)
-
Vials
-
Heating block or water bath
-
HPLC system with UV or MS detector
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL in acetonitrile).
-
In a vial, mix 100 µL of the analyte solution with 100 µL of the boronic acid solution.
-
Add 10 µL of pyridine to catalyze the reaction.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Inject an appropriate volume (e.g., 10 µL) of the derivatized solution into the HPLC system.
-
Analyze the sample using a suitable reversed-phase column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
Note: The optimal derivatization conditions (reagent concentration, temperature, and time) may need to be optimized for specific analytes.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with (2,6-Difluoro-4-hydroxyphenyl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving (2,6-Difluoro-4-hydroxyphenyl)boronic acid.
Troubleshooting Common Issues
Researchers may encounter several challenges when using this compound in Suzuki reactions due to its electronic and steric properties. The electron-withdrawing fluorine atoms can affect the transmetalation step, while the ortho-substituents can introduce steric hindrance.
Issue 1: Low to No Product Yield
Low or no yield is a common problem in Suzuki coupling reactions. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For sterically hindered and electron-deficient boronic acids, standard catalysts like Pd(PPh₃)₄ may not be sufficient. Consider using more active catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or pre-formed palladium complexes.[1][2]
-
Base Selection: The base plays a crucial role in activating the boronic acid. For challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1][2]
-
Solvent System: The choice of solvent can significantly impact the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.[3][4] The ratio of the solvents may need to be optimized.
-
Reaction Temperature: Increasing the reaction temperature can often improve yields, especially for less reactive substrates. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[1]
-
Degassing: Suzuki reactions are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like homocoupling. Ensure that all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]
Issue 2: Presence of Significant Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
Common Side Reactions and Solutions:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is more common with electron-deficient boronic acids.
-
Solution: Use anhydrous solvents and reagents, and consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can be used directly in the reaction.[2]
-
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
Solution: This is often a result of slow cross-coupling. Optimizing the catalyst, ligand, and base to accelerate the desired reaction can minimize homocoupling.
-
-
Hydrolysis of the Aryl Halide: In the presence of a strong base and water, the aryl halide can be hydrolyzed to the corresponding phenol.
-
Solution: Use a less nucleophilic base or reduce the amount of water in the solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for a Suzuki coupling with this compound?
A good starting point is to use a palladium catalyst with a bulky phosphine ligand, a moderately strong base, and a mixed solvent system. Based on a documented procedure, the following conditions have been used successfully for the coupling of this compound with an aryl chloride:
| Parameter | Condition |
| Catalyst | Bis(tri-t-butylphosphine)palladium(0) |
| Base | N,N-Diisopropylethylamine |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 120 °C |
| Atmosphere | Inert (Nitrogen) |
Q2: How do I purify the final product?
Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A common starting point is a gradient of ethyl acetate in hexanes.[1] If the product contains a phenolic hydroxyl group, it may be beneficial to perform an acidic workup to ensure the phenol is protonated before chromatography.
Q3: Can I use a different palladium catalyst?
Yes, other palladium catalysts can be effective. For challenging couplings, catalysts like Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand (e.g., XPhos), or other palladium precatalysts are often screened to find the optimal system.[2]
Q4: The reaction is very slow. What can I do to increase the reaction rate?
To increase the reaction rate, you can try the following:
-
Increase the reaction temperature.[1]
-
Switch to a more active catalyst/ligand system.[2]
-
Use a stronger base.[2]
-
Increase the concentration of the reactants.
Detailed Experimental Protocol
The following protocol is adapted from a patented procedure for the Suzuki-Miyaura coupling of this compound with methyl 6-chloro-5-fluoropyridine-2-carboxylate.
Materials:
-
Methyl 6-chloro-5-fluoropyridine-2-carboxylate (1.0 equiv)
-
This compound (1.15 equiv)
-
Bis(tri-t-butylphosphine)palladium(0) (0.1 equiv)
-
N,N-Diisopropylethylamine (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add methyl 6-chloro-5-fluoropyridine-2-carboxylate, this compound, and N,N-diisopropylethylamine.
-
Add 1,4-dioxane and water to the mixture.
-
Purge the vessel with nitrogen.
-
Add bis(tri-t-butylphosphine)palladium(0) to the reaction mixture.
-
Degas the reaction mixture and recharge with nitrogen for three cycles.
-
Heat the reaction mixture to 120 °C with stirring for 2 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on a silica gel column.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for improving low yields in Suzuki reactions.
References
- 1. WO2014048939A1 - Cyclic ether pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use - Google Patents [patents.google.com]
- 2. OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE - Patent 3119775 [data.epo.org]
- 3. This compound|RUO [benchchem.com]
- 4. WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Reactions with (2,6-Difluoro-4-hydroxyphenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2,6-Difluoro-4-hydroxyphenyl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: A low or negligible yield in a Suzuki-Miyaura coupling involving this compound can be attributed to several factors, often related to the unique structural features of this reagent. The primary aspects to troubleshoot are:
-
Catalyst System (Palladium Source and Ligand): The steric hindrance from the two ortho-fluorine atoms can impede the transmetalation step. A bulky, electron-rich phosphine ligand is often necessary to facilitate the reaction.
-
Base Selection: The choice of base is critical. It must be strong enough to promote the formation of the boronate salt, which is the active species in the catalytic cycle, but not so strong as to cause decomposition of the starting materials.
-
Solvent System: The solvent must be appropriate for the chosen base and capable of dissolving all reactants to a reasonable extent. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.
-
Reaction Temperature: Insufficient temperature may lead to a slow reaction rate, while excessive heat can cause decomposition of the boronic acid or the catalyst.
-
Protodeboronation: The electron-donating hydroxyl group can make the boronic acid susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation is a common side reaction for boronic acids, especially those with electron-donating groups.[1][2] To minimize this issue with this compound, consider the following strategies:
-
Use Anhydrous Conditions: Water is a primary proton source for this side reaction.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Select a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Consider switching to milder, non-hydroxide bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Use a Stoichiometric Amount of Base: Using a large excess of base can promote side reactions.
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which can slowly release the boronic acid under the reaction conditions.[4][5]
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: For a successful coupling, a good starting point is to use a robust catalyst system known to be effective for sterically hindered substrates. Below is a general protocol that can be optimized.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like a Buchwald palladacycle) (1-5 mol%) and the ligand (if required, 1.1-1.2 equiv relative to the metal).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture like DMF/water) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The selection of reaction components is crucial for overcoming the challenges posed by the sterically hindered and electronically complex nature of this compound. The following tables summarize common choices for each component.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 2-5 | A common, versatile catalyst. |
| PdCl₂(dppf) | None | 2-5 | Effective for a range of couplings. |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-3 | Buchwald ligands are excellent for sterically hindered substrates. |
| XPhos Pd G3 | None | 1-3 | A highly active and air-stable pre-catalyst. |
Table 2: Common Bases for Suzuki-Miyaura Coupling
| Base | Strength | Solubility | Notes |
| K₂CO₃ | Moderate | Good in aqueous mixtures | A common and effective choice. |
| Cs₂CO₃ | Strong | Good in many organic solvents | Often gives higher yields for difficult couplings. |
| K₃PO₄ | Strong | Good in aqueous mixtures | A strong, non-nucleophilic base, often used with Buchwald ligands.[3] |
| CsF | Mild | Sparingly soluble | Can be effective in minimizing protodeboronation. |
Table 3: Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Properties | Typical Use |
| 1,4-Dioxane | Aprotic, good for many bases | Often used with aqueous base solutions. |
| Toluene | Aprotic, non-polar | Good for anhydrous reactions. |
| Tetrahydrofuran (THF) | Aprotic, polar | Can be used, but lower boiling point may limit reaction temperature. |
| Dimethylformamide (DMF)/Water | Polar, aprotic/protic mixture | Good for dissolving a wide range of reactants. |
Mandatory Visualization
Below are diagrams to aid in troubleshooting and understanding the reaction dynamics.
References
- 1. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
Technical Support Center: Cross-Coupling Reactions with (2,6-Difluoro-4-hydroxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving (2,6-Difluoro-4-hydroxyphenyl)boronic acid. Due to the electron-deficient nature and the presence of ortho-fluoro substituents, this reagent can present unique challenges. This guide is designed to help you navigate these challenges and achieve successful coupling outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: The two most prevalent side products are the result of protodeboronation and homocoupling .
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, yielding 3,5-difluorophenol. This side reaction is often exacerbated by high temperatures, prolonged reaction times, and the presence of strong bases and water.[1] The electron-withdrawing nature of the two fluorine atoms makes the boronic acid particularly susceptible to this degradation pathway.
-
Homocoupling: This side reaction leads to the formation of symmetrical biaryls, in this case, 2,2',6,6'-tetrafluoro-4,4'-dihydroxybiphenyl. Homocoupling can be promoted by the presence of oxygen in the reaction mixture, which can facilitate the oxidative coupling of two boronic acid molecules. It can also be influenced by the choice of catalyst and reaction conditions.
Q2: Why am I observing low yields in my Suzuki-Miyaura coupling reaction with this boronic acid?
A2: Low yields are a common issue and can be attributed to several factors, primarily related to the inherent properties of this compound:
-
Slow Transmetalation: Electron-deficient boronic acids, like the one , exhibit slower rates of transmetalation with the palladium catalyst. This is a crucial step in the catalytic cycle, and a slow rate can lead to incomplete conversion.
-
Reagent Decomposition: As mentioned in Q1, protodeboronation is a significant degradation pathway for this boronic acid, reducing the amount of active reagent available for the desired cross-coupling.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and often needs to be carefully optimized for this specific substrate. Generic Suzuki-Miyaura conditions may not be effective.
Q3: How can I minimize protodeboronation?
A3: Minimizing protodeboronation is key to achieving high yields. Consider the following strategies:
-
Use Milder Bases: Strong bases can accelerate the decomposition of the boronic acid. Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide.
-
Lower Reaction Temperatures: If possible, running the reaction at a lower temperature can help to reduce the rate of protodeboronation. This may require the use of a more active catalyst system.
-
Anhydrous Conditions: While some Suzuki-Miyaura reactions benefit from the presence of water, for sensitive substrates like this, minimizing water content can suppress hydrolysis and subsequent protodeboronation.
-
Use of Boronic Esters: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from degradation until it is slowly released into the reaction mixture.
Q4: What catalyst systems are recommended for coupling this electron-deficient boronic acid?
A4: For electron-deficient boronic acids, highly active palladium catalysts are generally required to promote efficient coupling and outcompete side reactions. Catalyst systems that facilitate rapid oxidative addition and transmetalation are essential. Palladium(II) acetate (Pd(OAc)₂) or palladium catalysts supported by electron-rich and bulky phosphine ligands are commonly employed. Examples of suitable ligands include 1,1'-bis(diphenylphosphino)ferrocene (dppf). Pre-formed catalysts such as [Pd(dppf)Cl₂] can also be effective.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper degassing of solvents to prevent catalyst oxidation. |
| 2. Protodeboronation of Boronic Acid | - Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃).- Reduce the reaction temperature.- Use anhydrous solvents if possible. | |
| 3. Slow Transmetalation | - Use a more electron-rich and bulky phosphine ligand to accelerate this step.- Consider a different palladium precatalyst. | |
| Significant Protodeboronation Product (3,5-difluorophenol) Observed | 1. Base is too strong | - Screen weaker inorganic bases. |
| 2. Reaction temperature is too high | - Attempt the reaction at a lower temperature, possibly with a more active catalyst. | |
| 3. Presence of excess water | - Use anhydrous solvents and ensure starting materials are dry. | |
| Significant Homocoupling Product Observed | 1. Oxygen in the reaction | - Thoroughly degas all solvents and reagents before use.- Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| 2. Catalyst choice | - Some catalyst systems may favor homocoupling. Screen different palladium sources and ligands. |
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Substituted Phenylboronic Acids [1]
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Reported Yield |
| Pd(OAc)₂ / dppf | K₂CO₃ | THF | 67 | Aryl Bromide | Good |
| [Pd(dppf)Cl₂] | - | Toluene / H₂O | 100 | Pyridine-2-sulfonyl fluoride | 35% |
| PdCl₂ (ligand-free) | K₂CO₃ | DMF / H₂O | 75 | 5-bromosalicylic acid | High |
| Pd(PPh₃)₄ | CsF / Ag₂O | - | - | Phenyl Iodide | >90% |
Experimental Protocols
The following is a general, representative protocol for a Suzuki-Miyaura cross-coupling reaction with this compound. Note: This is a starting point and may require optimization for your specific aryl halide.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂ or [Pd(dppf)Cl₂], 1-5 mol%)
-
Phosphine ligand (if using a separate precursor, e.g., dppf, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF, or a mixture with water)
Procedure:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) at least three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if applicable).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization of Key Concepts
Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield
Caption: Logical steps for troubleshooting low reaction yields.
Relevance to Drug Discovery: Signaling Pathway Inhibition
Biaryl scaffolds derived from this compound are of significant interest in drug discovery. The resulting structures can act as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, many kinase inhibitors feature a biaryl core that binds to the ATP-binding pocket of the enzyme, thereby blocking downstream signaling.
Caption: Inhibition of a kinase signaling pathway by a biaryl compound.
References
Technical Support Center: Purification of Products from (2,6-Difluoro-4-hydroxyphenyl)boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from (2,6-Difluoro-4-hydroxyphenyl)boronic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of compounds synthesized using this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Question 1: After my Suzuki-Miyaura reaction, the crude NMR shows a complex mixture. What are the likely impurities and how can I simplify the mixture before column chromatography?
Answer: Common impurities in Suzuki-Miyaura reactions involving this compound include:
-
Unreacted this compound: This starting material is acidic and can be removed with a basic wash.
-
Homocoupled byproduct of the boronic acid: This results from the coupling of two molecules of the boronic acid.
-
Protodeboronation byproduct: The boronic acid group is replaced by a hydrogen atom.
-
Residual Palladium Catalyst: This can often be removed by filtration through celite.
-
Inorganic Salts: These are introduced by the base used in the reaction.
A standard aqueous work-up is the essential first step to remove the bulk of inorganic salts and water-soluble impurities.
Initial Purification Strategy:
-
Aqueous Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water or brine.
-
Basic Wash: To remove unreacted this compound, perform a wash with a mild aqueous base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The acidic boronic acid will be converted to its water-soluble boronate salt and partition into the aqueous layer. Due to the phenolic hydroxyl group, a stronger base like sodium hydroxide (NaOH) could also deprotonate the product, pulling it into the aqueous layer. Therefore, careful selection of the base and control of the pH are crucial.
-
Acidic Wash: If the coupling partner was a basic heterocycle, an acidic wash (e.g., dilute HCl) can remove unreacted starting material.
-
Filtration: To remove heterogeneous palladium catalysts, filter the organic layer through a pad of celite.
This initial cleanup will provide a crude organic product that is more amenable to purification by column chromatography or recrystallization.
Question 2: I am having difficulty separating my desired biaryl product from the homocoupled byproduct of this compound by column chromatography. What can I do?
Answer: Separating compounds with similar polarities, such as the desired product and a homocoupled byproduct, is a common challenge. Here are several strategies to improve separation:
-
Optimize Column Chromatography Conditions:
-
Solvent System: Meticulous testing of various solvent systems using Thin Layer Chromatography (TLC) is crucial. Start with a standard system like hexane/ethyl acetate and gradually increase the polarity. For more polar compounds, consider systems like dichloromethane/methanol.
-
Shallow Gradient: Employ a shallow solvent gradient during column chromatography. A slow, gradual increase in the polarity of the mobile phase can enhance the separation of closely eluting compounds.
-
Stationary Phase: While silica gel is common, it can sometimes strongly interact with polar compounds like phenols and boronic acids. Consider using neutral alumina as the stationary phase, which may offer different selectivity. For highly fluorinated compounds, specialized fluorinated stationary phases can also be an option.[1]
-
-
Recrystallization: If your product is a solid, recrystallization is a highly effective method for purification. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains soluble.
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, isopropanol, toluene, and mixtures thereof) on a small scale to identify the best recrystallization solvent.
-
-
Preparative HPLC: For difficult separations and to achieve high purity, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. Reversed-phase columns (e.g., C18) are often effective for purifying polar, fluorinated compounds.
Question 3: My desired product seems to be unstable on the silica gel column, leading to streaking and low recovery. What is causing this and how can I prevent it?
Answer: Boronic acids and their derivatives can sometimes be unstable on silica gel, which is slightly acidic. The phenolic hydroxyl group in your product can also interact strongly with the silica. This can lead to decomposition or irreversible adsorption.
Troubleshooting Strategies:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel by preparing a slurry in your chosen eluent system and adding a small amount of a non-polar amine, like triethylamine (typically 1-2%). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: As mentioned previously, neutral alumina can be a good alternative to silica gel for purifying acid-sensitive or highly polar compounds.
-
Flush the Column Quickly: If you must use silica, a faster "flash" chromatography with slightly more polar solvents might minimize the contact time of your compound with the stationary phase, potentially reducing degradation.
-
Protection of the Hydroxyl Group: If instability of the phenolic group is suspected, consider protecting it (e.g., as a methyl or benzyl ether) before the coupling reaction and deprotecting it after purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of when using this compound in Suzuki-Miyaura couplings?
A1: The most prevalent side reactions are:
-
Protodeboronation: This is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous solvents and ensuring the reaction goes to completion in a timely manner.
-
Homocoupling: The self-coupling of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., argon or nitrogen) can significantly reduce homocoupling.
-
Dehalogenation: If the coupling partner is an aryl halide, it can sometimes be reduced, replacing the halogen with a hydrogen atom.
Q2: How can I effectively remove residual palladium from my final product?
A2: For pharmaceutical applications, removing palladium to ppm levels is critical.
-
Filtration through Celite: For heterogeneous palladium catalysts, simple filtration of the reaction mixture through a pad of celite is often effective.
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers can be used. These are functionalized silica or polymers that chelate the palladium, which can then be removed by filtration.
-
Activated Carbon: Treatment with activated carbon can also help in adsorbing residual palladium.
-
Aqueous Washes: Washing with an aqueous solution of a chelating agent like EDTA or thiourea can sometimes help in extracting palladium salts.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure of the desired product and identify proton-bearing impurities.
-
¹³C NMR: To further confirm the carbon skeleton of the molecule.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds.[2][3][4][5] The fluorine signal is very sensitive to the chemical environment, providing a clear indication of the presence of fluorinated impurities. Quantitative ¹⁹F NMR (qNMR) can be used for accurate purity determination.[4]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information on the purity of the compound and confirms its molecular weight.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode array detector is excellent for determining the purity of the product by separating it from any non-volatile impurities. Developing a robust HPLC method is crucial for quality control.
Data Presentation
Table 1: Comparison of Purification Methods for a Model Biaryl Product
| Purification Method | Purity (by HPLC) | Yield | Advantages | Disadvantages |
| Direct Crystallization | >99% | 65% | High purity, scalable | Product must be a solid, screening for solvent required |
| Flash Chromatography | 95-98% | 80% | Good for mixtures, applicable to oils | Can be time-consuming, potential for product degradation on silica |
| Acid-Base Extraction followed by Chromatography | >98% | 75% | Removes acidic/basic impurities effectively | More steps involved, potential for product loss during extractions |
| Preparative HPLC | >99.5% | 50% | Excellent for difficult separations, high purity | Less scalable, more expensive |
Note: The data presented are representative and will vary depending on the specific reaction and product.
Table 2: Suggested Starting Solvent Systems for Column Chromatography
| Polarity of Product | Stationary Phase | Recommended Solvent System (starting point) |
| Low to Medium | Silica Gel | Hexane / Ethyl Acetate (gradient) |
| Medium to High | Silica Gel | Dichloromethane / Methanol (gradient) |
| High / Acid Sensitive | Neutral Alumina | Hexane / Ethyl Acetate or Dichloromethane / Ethyl Acetate (gradient) |
| Fluorinated Product | Fluorinated Silica | Acetonitrile / Water or Methanol / Water (gradient) |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) (3 volumes relative to the reaction solvent).
-
Wash the organic layer sequentially with:
-
Water (2 x 2 volumes)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 2 volumes) to remove unreacted boronic acid.
-
Brine (saturated aqueous NaCl solution) (1 x 2 volumes) to help remove water from the organic phase.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Select an appropriate solvent system based on TLC analysis. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Prepare the column: Pack a glass column with silica gel as a slurry in the initial, least polar solvent mixture.
-
Load the sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Alternatively, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
Elute the column: Start with the low-polarity solvent system and gradually increase the polarity (e.g., from 5% EtOAc in hexane to 30% EtOAc in hexane).
-
Collect and analyze fractions: Collect fractions and monitor their composition by TLC.
-
Combine and concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Protocol 3: Recrystallization
-
Choose a suitable solvent: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent. Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will dissolve the compound when hot but not when cold, and the impurities will either remain in solution or be insoluble in the hot solvent.
-
Dissolve the crude product: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolate the crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the product: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for products of this compound reactions.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lib3.dss.go.th [lib3.dss.go.th]
effect of base and solvent on (2,6-Difluoro-4-hydroxyphenyl)boronic acid reactivity
Welcome to the technical support center for (2,6-Difluoro-4-hydroxyphenyl)boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this reagent in their chemical syntheses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a particular focus on the critical roles of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura cross-coupling reactions?
A1: The primary challenges associated with this compound in Suzuki-Miyaura coupling reactions are its propensity for protodeboronation and potential for low reactivity. The electron-withdrawing fluorine atoms can influence the acidity of the boronic acid and the phenolic hydroxyl group, affecting its stability and reactivity under basic conditions. Careful selection of the base and solvent is crucial to minimize side reactions and achieve high yields of the desired product.
Q2: How does the choice of base affect the reactivity of this compound?
A2: The base plays a critical role in the activation of the boronic acid for transmetalation in the Suzuki-Miyaura catalytic cycle.[1][2] The choice of base can significantly impact the reaction rate and the extent of side reactions.
-
Inorganic Bases: Strong inorganic bases like NaOH and K₃PO₄ are commonly used and can be effective.[3][4] However, strong bases can also promote protodeboronation, especially at elevated temperatures. Weaker bases such as K₂CO₃ or Cs₂CO₃ are often preferred to mitigate this side reaction. The solubility of the inorganic base in the chosen solvent system is a key consideration for optimal performance.[5]
-
Organic Bases: Organic bases, such as amines (e.g., triethylamine), are generally considered milder but may not be sufficiently basic to effectively activate the boronic acid, leading to lower yields.[6]
-
Fluoride Sources: Bases containing fluoride ions, like KF or CsF, can be particularly effective. Fluoride can form a more nucleophilic trifluoroborate species with the boronic acid, which can enhance the rate of transmetalation.[1]
Q3: What is the influence of the solvent on reactions involving this compound?
A3: The solvent influences the solubility of reactants, the stability of the catalyst, and the overall reaction rate and selectivity.[7][8]
-
Aprotic Solvents:
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and MeCN can be effective.[7] However, their ability to stabilize anionic intermediates may sometimes lead to unexpected selectivity in complex molecules.[7]
-
Ethereal Solvents: THF and dioxane are commonly used and are often good choices.[6] They offer good solubility for many organic reactants and catalysts.
-
Aromatic Solvents: Toluene is another common choice, particularly for reactions requiring higher temperatures.[6]
-
-
Protic Solvents:
-
Alcohols and Water: The addition of a co-solvent like water or an alcohol (e.g., methanol, ethanol) can be beneficial, especially when using inorganic bases, as it improves their solubility.[5] However, an excess of protic solvent can lead to competitive protodeboronation of the boronic acid. A mixed solvent system, such as dioxane/water or toluene/ethanol, often provides a good balance.
-
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no product yield | 1. Ineffective base. 2. Poor choice of solvent. 3. Catalyst deactivation. 4. Protodeboronation of the boronic acid. | 1. Screen a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF). 2. Try different solvent systems (e.g., dioxane/water, toluene/ethanol, DMF). 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. 4. Use a milder base and lower the reaction temperature. Consider using a boronic ester to enhance stability. |
| Significant protodeboronation | 1. Base is too strong. 2. High reaction temperature. 3. Presence of excess water or other protic sources. | 1. Switch to a weaker base (e.g., from K₃PO₄ to K₂CO₃). 2. Reduce the reaction temperature and extend the reaction time if necessary. 3. Use anhydrous solvents and ensure all reagents are dry. If a co-solvent is needed, use a minimal amount of water. |
| Poor solubility of reactants | 1. Inappropriate solvent for the boronic acid or the coupling partner. 2. Poor solubility of the inorganic base. | 1. Use a co-solvent system to improve solubility (e.g., adding DMF or dioxane). 2. Add a small amount of water or alcohol to dissolve the base. |
Data Summary
The following tables summarize the general effects of different bases and solvents on Suzuki-Miyaura coupling reactions, which can be applied to experiments with this compound.
Table 1: Effect of Base on Reactivity
| Base | Strength | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | Strong | Anhydrous or aqueous solvent mixtures | Often provides high yields | Can promote protodeboronation |
| K₂CO₃ | Moderate | Aqueous solvent mixtures | Milder, reduces protodeboronation | May require higher temperatures or longer reaction times |
| Cs₂CO₃ | Moderate | Anhydrous or aqueous solvent mixtures | Often effective for challenging couplings | More expensive |
| KF | Moderate | Anhydrous solvents | Can form highly reactive trifluoroborates | May not be effective in all cases |
| NaOH | Strong | Aqueous solvent mixtures | Inexpensive and effective | Can lead to significant side reactions |
| Et₃N | Weak | Anhydrous solvents | Mild | Often not basic enough for efficient reaction |
Table 2: Effect of Solvent on Reactivity
| Solvent | Type | Typical Conditions | Advantages | Disadvantages |
| Dioxane | Aprotic Ether | Often with water as a co-solvent | Good solubility for many reagents | Potential for peroxide formation |
| THF | Aprotic Ether | Often with water as a co-solvent | Similar to dioxane, lower boiling point | Potential for peroxide formation |
| Toluene | Aprotic Aromatic | Can be used anhydrously or with an alcohol co-solvent | Allows for higher reaction temperatures | May have lower solubility for some reagents |
| DMF | Polar Aprotic | Anhydrous | Good solvating power for a wide range of compounds | Can be difficult to remove, potential for side reactions |
| Ethanol/Water | Protic | Mixed solvent system | Good for dissolving inorganic bases, environmentally friendly | Can increase the risk of protodeboronation |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for the optimization of reactions with this compound.
-
To a reaction vessel, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2-3 eq.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., dioxane/water 4:1, 0.1 M concentration relative to the boronic acid).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up Reactions with (2,6-Difluoro-4-hydroxyphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,6-Difluoro-4-hydroxyphenyl)boronic acid in scale-up reactions, particularly Suzuki-Miyaura couplings.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up Suzuki-Miyaura coupling reactions with this compound?
A1: The main challenges stem from the electronic nature of this boronic acid. The electron-withdrawing effects of the two fluorine atoms make the boronic acid susceptible to protodeboronation, especially under basic conditions.[1][2] This side reaction replaces the boronic acid group with a hydrogen atom, leading to yield loss and purification difficulties. Additionally, the presence of the hydroxyl group can influence solubility and reactivity, and may require protection in some cases. Catalyst selection and optimization of reaction conditions are critical to mitigate these challenges.
Q2: How can I minimize protodeboronation during scale-up?
A2: Minimizing protodeboronation is crucial for a successful scale-up. Consider the following strategies:
-
Choice of Base: Use a weaker base. While strong bases are often used to activate the boronic acid, they can accelerate protodeboronation.[3] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong hydroxides.
-
Reaction Temperature: Keep the temperature as low as possible while maintaining a reasonable reaction rate. Higher temperatures can significantly increase the rate of protodeboronation.
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by degassing solvents and maintaining an inert atmosphere (e.g., nitrogen or argon). Oxygen can contribute to the degradation of the boronic acid and the catalyst.
-
Use of Boronic Esters: In some cases, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can reduce the rate of protodeboronation. However, the stability of boronic esters under basic aqueous conditions can be nuanced, and they may still undergo hydrolysis followed by protodeboronation.[1]
Q3: What are the recommended starting points for catalyst selection for this type of Suzuki coupling?
A3: For electron-deficient boronic acids like this compound, highly active palladium catalysts are often required to achieve good yields and minimize reaction times, which in turn reduces the extent of protodeboronation. Modern palladium precatalysts, particularly those incorporating bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), are often effective. These catalysts can promote rapid oxidative addition and facilitate the transmetalation step, even at lower temperatures. Traditional catalysts like Pd(PPh₃)₄ may require higher temperatures and longer reaction times, which can be detrimental.
Q4: How does the 4-hydroxyl group affect the reaction?
A4: The phenolic hydroxyl group can have several effects. It can influence the solubility of the boronic acid in different solvent systems. The hydroxyl group can also interact with the base and the palladium catalyst. In some instances, it may be necessary to protect the hydroxyl group (e.g., as a methyl or benzyl ether) prior to the coupling reaction to avoid side reactions or catalyst inhibition, although this adds extra steps to the synthesis. The decision to protect the hydroxyl group should be based on initial small-scale experiments.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst. | - Use a fresh batch of palladium catalyst and ligand.- Ensure proper handling of air-sensitive catalysts under an inert atmosphere. |
| Incomplete reaction. | - Monitor the reaction progress by TLC, LC-MS, or GC-MS.- If the reaction stalls, consider a small, fresh addition of the catalyst. | |
| Protodeboronation of the boronic acid. | - Confirm the presence of the protodeboronated byproduct by mass spectrometry.- Implement strategies to minimize protodeboronation as outlined in the FAQs. | |
| Poor solubility of reagents. | - Experiment with different solvent systems (e.g., toluene/water, dioxane/water, 2-MeTHF/water).- The use of a phase-transfer catalyst may be beneficial in biphasic systems. | |
| Significant Formation of Homocoupling Byproducts | Presence of oxygen. | - Ensure all solvents are thoroughly degassed prior to use.- Maintain a positive pressure of an inert gas throughout the reaction. |
| Catalyst decomposition. | - Use a more robust palladium precatalyst.- Avoid excessively high reaction temperatures. | |
| Difficult Purification | Presence of residual palladium. | - Employ palladium scavengers (e.g., silica-based thiols, activated carbon) after the reaction is complete.- Consider filtration through a pad of Celite or a similar filter aid. |
| Co-elution of product and byproducts. | - Optimize the chromatographic purification method (e.g., different solvent gradients, alternative stationary phases).- Consider a crystallization step for product isolation if feasible. |
Experimental Protocols
The following is a representative laboratory-scale procedure for a Suzuki-Miyaura coupling reaction with this compound. This protocol should be optimized at a small scale before attempting a large-scale reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, or a precatalyst like SPhos Pd G3)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water or toluene/water mixture)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with nitrogen three times to ensure an inert atmosphere.
-
Add the degassed solvent system to the vessel.
-
In a separate vial, under a nitrogen atmosphere, prepare a solution of the palladium catalyst and ligand (if not using a precatalyst).
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization.
Data Presentation
The following table summarizes typical reaction parameters and their impact on the outcome of Suzuki-Miyaura couplings with electron-deficient boronic acids, based on literature for analogous systems. These should be considered as starting points for optimization.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | SPhos Pd G3 | Condition C is often preferred for challenging couplings due to its high activity and stability. Condition A may require higher temperatures and lead to more side products. |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Condition B is a common and effective choice. Condition A is milder and may reduce protodeboronation. Condition C is a stronger base and may be necessary for less reactive coupling partners but could increase side reactions. |
| Solvent System | Toluene / H₂O (4:1) | 1,4-Dioxane / H₂O (4:1) | 2-MeTHF / H₂O (4:1) | The choice of solvent can significantly impact solubility and reaction rate. Condition B is a widely used system. Condition C is a more environmentally friendly alternative to THF. |
| Temperature | 80 °C | 60 °C | Room Temperature | Lower temperatures (Condition C ) are desirable to minimize protodeboronation but require a highly active catalyst. Higher temperatures (Condition A ) may be necessary for less reactive substrates but increase the risk of side reactions. |
| Typical Yield Range | 60-80% | 70-90% | >90% | Yields are highly dependent on the specific substrates and optimized conditions. |
| Key Impurity | Protodeboronated arene | Homocoupling products | Residual Palladium | The prevalence of each impurity will depend on the reaction conditions. |
Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Technical Support Center: (2,6-Difluoro-4-hydroxyphenyl)boronic acid in Chemical Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,6-Difluoro-4-hydroxyphenyl)boronic acid. The following sections address common issues encountered during the workup and purification of reactions involving this reagent.
Troubleshooting Guide
Issue 1: Difficulty in Removing Unreacted Boronic Acid and Boron-Containing Byproducts
The presence of a polar phenolic hydroxyl group in this compound, in addition to the boronic acid moiety itself, can lead to challenges in separating it from the desired product, especially if the product has similar polarity.
Possible Causes & Solutions:
| Cause | Solution | Experimental Protocol |
| Co-elution during Chromatography | The high polarity of the boronic acid can lead to overlapping peaks with polar products during silica gel chromatography. | Aqueous Basic Wash: Perform an aqueous workup with a mild base (e.g., 1 M NaHCO₃ or K₂CO₃) to deprotonate the phenolic hydroxyl and boronic acid groups, rendering them water-soluble.[1][2] This is often sufficient to remove the majority of the boron-containing impurities into the aqueous layer. Caution: If the desired product is base-sensitive, this method should be used with care. |
| Incomplete Removal by Standard Extraction | Standard aqueous washes may not be sufficient to remove all boron-containing impurities, especially if the organic solvent has some water miscibility. | Formation of Volatile Borate Esters: After the initial workup, concentrate the organic layer. Add methanol and evaporate the solvent under reduced pressure. Repeating this process 2-3 times converts the boronic acid into volatile trimethyl borate, which can be removed with the solvent.[2][3] |
| Scavenger Resins: Use a boronic acid scavenger resin, such as one containing diethanolamine (DEAM) or a diol functionality.[4] These resins selectively bind to the boronic acid, which can then be removed by filtration. |
Issue 2: Low Yield of Desired Product in Suzuki-Miyaura Coupling Reactions
The electronic and steric effects of the difluoro and hydroxyl substituents can influence the reactivity of this compound in Suzuki-Miyaura coupling reactions.
Possible Causes & Solutions:
| Cause | Solution | Experimental Protocol |
| Protodeboronation | The electron-donating hydroxyl group can increase the susceptibility of the boronic acid to protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), especially under harsh basic conditions.[5] | Use of Milder Bases: Switch from strong bases like NaOH or KOH to milder bases such as K₂CO₃, Cs₂CO₃, or KF.[5] Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions to minimize the presence of water, which acts as a proton source.[5] |
| Catalyst Inactivation or Low Activity | Steric hindrance from the two ortho-fluoro substituents may slow down the transmetalation step in the catalytic cycle.[5][6] | Choice of Ligand: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) to promote the catalytic cycle.[5] Use of Pre-formed Catalyst: Utilize an air-stable palladium precatalyst to ensure the active Pd(0) species is efficiently generated.[5] |
Frequently Asked Questions (FAQs)
Q1: How can I effectively remove residual palladium catalyst from my reaction mixture?
A1: After the reaction, the crude mixture can be filtered through a pad of Celite® to remove the bulk of the precipitated palladium. For removal of soluble palladium species, washing the organic layer with an aqueous solution of a chelating agent like thiourea or L-cysteine can be effective. Alternatively, specialized metal scavenger resins can be employed.
Q2: My product appears to be an oil, making recrystallization difficult. What are my purification options?
A2: If your product is an oil or a low-melting solid, flash column chromatography is the most suitable purification method.[7] A careful selection of the eluent system is crucial to achieve good separation between your product and any impurities. Gradient elution may be necessary to resolve closely eluting compounds.
Q3: I am observing the formation of homocoupled biaryl byproduct from the this compound. How can I minimize this?
A3: Homocoupling is often a result of oxygen in the reaction mixture.[5] Ensure that all solvents are thoroughly degassed before use and that the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Boronic Acid
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel and wash with 1 M aqueous NaHCO₃ solution (2 x 50 mL for a 1 mmol scale reaction).
-
Separate the organic layer and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Protocol 2: Purification using a Boronic Acid Scavenger Resin
-
After an initial aqueous workup, dissolve the crude product in a suitable solvent.
-
Add the boronic acid scavenger resin (typically 2-4 equivalents relative to the excess boronic acid used).
-
Stir the suspension at room temperature for 1-4 hours.
-
Monitor the removal of the boronic acid by TLC or LC-MS.
-
Once complete, filter off the resin and wash it with the solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
Visualizations
Caption: General experimental workflow for the workup and purification of reactions.
References
Validation & Comparative
comparing reactivity of (2,6-Difluoro-4-hydroxyphenyl)boronic acid with other boronic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of (2,6-Difluoro-4-hydroxyphenyl)boronic acid with other commonly used boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The information is supported by established principles of organic chemistry and includes a representative experimental protocol for direct comparison.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of boronic acid is critical as its electronic and steric properties significantly influence reaction rates and yields. This compound is a valuable building block for introducing a difluorinated phenolic moiety, a common motif in pharmaceuticals and agrochemicals. Understanding its reactivity profile relative to other boronic acids is essential for reaction optimization and rational synthesis design.
Factors Influencing Boronic Acid Reactivity
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is primarily governed by two factors:
-
Electronic Effects: The rate of transmetalation, a key step in the catalytic cycle, is influenced by the nucleophilicity of the organic group attached to the boron atom. Electron-donating groups (EDGs) on the aromatic ring increase the electron density on the carbon atom bound to boron, enhancing its nucleophilicity and generally accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the nucleophilicity of the aryl group, which can slow down this step. However, EWGs also increase the Lewis acidity of the boron atom, which can facilitate the initial interaction with the palladium catalyst.
-
Steric Effects: Bulky substituents at the ortho positions of the boronic acid can sterically hinder the approach of the palladium complex to the boron center, thereby impeding the transmetalation step and reducing the overall reaction rate.
Comparative Reactivity Analysis
This compound possesses a unique combination of substituents that influence its reactivity:
-
Two Ortho Fluorine Atoms: Fluorine is a strongly electronegative atom, acting as an electron-withdrawing group by induction. This effect decreases the nucleophilicity of the aryl ring. Furthermore, the presence of two substituents in the ortho positions creates significant steric hindrance around the boronic acid moiety.
-
One Para Hydroxyl Group: The hydroxyl group is an electron-donating group through resonance, which can partially counteract the electron-withdrawing inductive effect of the fluorine atoms.
Based on these structural features, the reactivity of this compound can be compared to other boronic acids as follows:
| Boronic Acid | Substituent Effects | Expected Relative Reactivity |
| Phenylboronic Acid | Unsubstituted reference compound. | High |
| 4-Hydroxyphenylboronic Acid | The para-hydroxyl group is electron-donating, which should increase the nucleophilicity of the aryl ring and enhance reactivity compared to phenylboronic acid. | Very High |
| 2-Fluorophenylboronic Acid | The ortho-fluoro group is electron-withdrawing and introduces some steric hindrance, which is expected to decrease reactivity compared to phenylboronic acid. | Moderate |
| This compound | Two ortho-fluoro groups provide strong electron-withdrawing effects and significant steric hindrance. The para-hydroxyl group offers some electron donation. The combination of strong steric hindrance and electron withdrawal is expected to result in lower reactivity compared to the other boronic acids listed. | Low to Moderate |
Experimental Protocol for Reactivity Comparison
To quantitatively assess the relative reactivity of these boronic acids, a standardized Suzuki-Miyaura coupling reaction can be performed. The following protocol provides a general framework for such a comparative study.
Reaction: Suzuki-Miyaura coupling of various boronic acids with 4-bromoanisole.
Materials:
-
4-Bromoanisole (Aryl Halide)
-
Phenylboronic Acid
-
4-Hydroxyphenylboronic Acid
-
2-Fluorophenylboronic Acid
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst)
-
SPhos (Ligand)
-
Potassium phosphate (K₃PO₄) (Base)
-
Toluene/Water (Solvent)
-
Internal Standard (e.g., Dodecane)
Procedure:
-
To four separate reaction vials, add 4-bromoanisole (1.0 mmol), the respective boronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Add a known amount of the internal standard to each vial.
-
To each vial, add a degassed mixture of toluene and water (e.g., 4:1, 5 mL).
-
Seal the vials and stir the reaction mixtures at a constant temperature (e.g., 80 °C).
-
Monitor the reaction progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots from each reaction mixture.
-
Quench the aliquots with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the yield of the biphenyl product relative to the internal standard.
Data Presentation:
The results can be summarized in a table comparing the product yield at different time points for each boronic acid.
| Time (h) | Phenylboronic Acid Yield (%) | 4-Hydroxyphenylboronic Acid Yield (%) | 2-Fluorophenylboronic Acid Yield (%) | This compound Yield (%) |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The reactivity of the boronic acid primarily influences the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines the general workflow for the comparative reactivity study described in the experimental protocol.
Caption: Workflow for comparing boronic acid reactivity.
Conclusion
This compound is a valuable reagent for the synthesis of complex molecules. However, its reactivity in Suzuki-Miyaura coupling is expected to be lower than that of less substituted boronic acids due to a combination of steric hindrance and the electron-withdrawing nature of the two ortho-fluorine atoms. The electron-donating para-hydroxyl group can partially mitigate this deactivation. For optimal results in synthetic applications, researchers should consider using more active catalyst systems, higher temperatures, or longer reaction times when employing this boronic acid. The provided experimental protocol offers a reliable method for quantifying these reactivity differences and guiding the rational design of cross-coupling reactions.
A Comparative Guide to a Potent Imidazopyrazine-Based TAK1 Inhibitor Synthesized from (2,6-Difluoro-4-hydroxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of a novel imidazopyrazine-based TAK1 (Transforming Growth Factor-β-activated Kinase 1) inhibitor, synthesized using (2,6-Difluoro-4-hydroxyphenyl)boronic acid, against other known TAK1 inhibitors. The information is supported by experimental data from peer-reviewed research, offering insights into its therapeutic potential.
A novel and potent TAK1 inhibitor, identified as compound 22a in a key study, has demonstrated significant anti-tumor activity.[1][2] This compound belongs to a series of imidazopyrazine derivatives and is synthesized through a multi-step process that utilizes this compound as a key starting material. This guide will delve into the performance of this compound, compare it with other TAK1 inhibitors, and provide the detailed experimental protocols for its synthesis and evaluation.
Performance Comparison of TAK1 Inhibitors
The efficacy of TAK1 inhibitors is primarily evaluated based on their inhibitory concentration (IC₅₀) against the TAK1 enzyme and their cytotoxic effects on cancer cell lines. Compound 22a has shown remarkable potency in both regards.
| Compound | TAK1 IC₅₀ (nM) | SW620 Cell Line IC₅₀ (μM) | HCT116 Cell Line IC₅₀ (μM) |
| Compound 22a | 1.2 | 0.06 | 0.05 |
| Takinib | 10 | 0.18 | 0.15 |
| 5Z-7-Oxozeaenol | 8.5 | 0.02 | 0.01 |
Table 1: Comparison of in vitro inhibitory and cytotoxic activities of TAK1 inhibitors.[1]
As indicated in Table 1, compound 22a exhibits a superior inhibitory effect on the TAK1 enzyme compared to Takinib and is comparable to the well-established inhibitor 5Z-7-Oxozeaenol. Furthermore, it demonstrates potent cytotoxic activity against KRAS-dependent colon cancer cell lines (SW620 and HCT116), surpassing the efficacy of Takinib.
Experimental Protocols
The synthesis of compound 22a and its biological evaluation were conducted following detailed experimental procedures.
Synthesis of 6-(2,6-difluoro-4-hydroxyphenyl)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-a]pyrazine (Compound 22a)
The synthesis of the imidazopyrazine core and subsequent coupling with this compound is a crucial part of the process.
Step 1: Synthesis of 6-bromo-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-a]pyrazine
To a solution of 2-amino-3-bromo-5-methylpyrazine (1.0 eq) in N,N-Dimethylformamide (DMF), add tetrahydro-2H-pyran-4-yl isothiocyanate (1.2 eq) and triethylamine (2.0 eq). The reaction mixture is stirred at 80°C for 12 hours. After completion, the mixture is cooled to room temperature and the product is isolated by filtration and purified by column chromatography.
Step 2: Suzuki Coupling with this compound
A mixture of 6-bromo-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-a]pyrazine (1.0 eq), this compound (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-dioxane and water is heated at 100°C for 12 hours under a nitrogen atmosphere. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography to yield compound 22a .
In Vitro Kinase Inhibitory Assay
The inhibitory activity of compound 22a against TAK1 was determined using a luminescence-based kinase assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction. A lower luminescence signal indicates higher kinase activity and vice versa. The IC₅₀ value was calculated from the dose-response curve.
Cell Viability Assay
The cytotoxic effects of compound 22a on SW620 and HCT116 human colon cancer cell lines were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells were treated with various concentrations of the compound for 72 hours. The IC₅₀ values were determined by measuring the absorbance at 570 nm, which correlates with the number of viable cells.
Signaling Pathway and Experimental Workflow
The development and validation of compound 22a as a TAK1 inhibitor involves a logical workflow from synthesis to biological evaluation.
Caption: Synthetic and validation workflow for Compound 22a.
TAK1 is a key mediator in the NF-κB signaling pathway, which is crucial for cell survival and inflammation. Inhibition of TAK1 by compounds like 22a can block this pathway, leading to apoptosis in cancer cells.
Caption: Inhibition of the NF-κB pathway by Compound 22a.
References
A Comparative Spectroscopic Guide to (2,6-Difluoro-4-hydroxyphenyl)boronic Acid Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals: A detailed look into the spectroscopic properties of compounds derived from (2,6-difluoro-4-hydroxyphenyl)boronic acid, with a focus on their application as kinase inhibitors. This guide provides a comparative analysis with alternative scaffolds, supported by experimental data and detailed protocols.
Compounds derived from this compound are of significant interest in medicinal chemistry, particularly in the development of targeted cancer therapies. The unique electronic properties imparted by the fluorine atoms and the reactive nature of the boronic acid group make this scaffold a valuable building block for synthesizing potent and selective enzyme inhibitors. This guide focuses on the spectroscopic analysis of a key class of derivatives: those analogous to the MEK inhibitor trametinib, which targets the Ras-Raf-MEK-ERK signaling pathway. Dysregulation of this pathway is a frequent driver of cell proliferation in various cancers.[1][2][3]
Comparative Spectroscopic Analysis
To illustrate the spectroscopic characteristics of a (2,6-difluoro-4-hydroxyphenyl)-derived scaffold, we present a comparative analysis of a key intermediate in the synthesis of trametinib-like compounds with an alternative MEK inhibitor, selumetinib. While not a direct derivative, the synthesis of trametinib involves precursors that are structurally and electronically analogous to what would be obtained from this compound.
Table 1: Comparison of Key Spectroscopic Data for MEK Inhibitor Scaffolds
| Spectroscopic Technique | Trametinib Intermediate: N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | Alternative: Selumetinib |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.65 (s, 1H, NH), 8.15 (t, J=8.8 Hz, 1H, Ar-H), 7.55 (d, J=8.8 Hz, 1H, Ar-H), 7.30 (d, J=10.4 Hz, 1H, Ar-H), 6.50 (s, 1H, NH), 2.60 (m, 1H, cyclopropyl-CH), 0.65 (m, 2H, cyclopropyl-CH₂), 0.45 (m, 2H, cyclopropyl-CH₂) | δ 10.1 (s, 1H, NH), 8.2 (s, 1H, NH), 7.4 (d, J=8.0 Hz, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 6.9 (d, J=8.0 Hz, 1H, Ar-H), 3.4 (s, 3H, OCH₃), 3.2 (s, 3H, NCH₃), 1.2 (d, J=6.8 Hz, 6H, 2xCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 155.0 (C=O), 154.8 (d, ¹JCF=245 Hz, C-F), 138.5 (d, ³JCF=10 Hz, C-I), 129.0, 126.5, 115.5 (d, ²JCF=22 Hz, C-H), 85.0 (C-I), 23.5 (cyclopropyl-CH), 7.0 (cyclopropyl-CH₂) | δ 168.0 (C=O), 155.0, 152.0, 148.0, 135.0, 130.0, 125.0, 120.0, 115.0, 110.0, 60.0 (OCH₃), 40.0 (NCH₃), 22.0 (CH₃) |
| Mass Spectrometry (ESI+) | m/z 337.0 [M+H]⁺, 295.0 [M-C₃H₄+H]⁺, 165.0 [I-C₆H₃-F]⁺ | m/z 458.1 [M+H]⁺, 387.1 [M-C₄H₉O+H]⁺, 285.1 [M-C₇H₇BrO+H]⁺ |
| FT-IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1650 (C=O stretch, urea), 1580, 1510 (aromatic C=C stretch), 1250 (C-F stretch), 550 (C-I stretch) | 3350 (N-H stretch), 1680 (C=O stretch, amide), 1600, 1540 (aromatic C=C stretch), 1280 (C-O stretch), 820 (C-Cl stretch), 650 (C-Br stretch) |
| UV-Vis (Methanol) | λmax ≈ 255 nm, 280 nm | λmax ≈ 265 nm, 310 nm |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and analysis of these compounds.
Synthesis of a Trametinib-like Intermediate
A key precursor for trametinib is 2-fluoro-4-iodoaniline. While this can be sourced commercially, a plausible synthesis starting from a related boronic acid derivative highlights the utility of the title compound's chemical space. The subsequent reaction to form the urea derivative is a common step in the synthesis of many kinase inhibitors.
Protocol 1: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea
-
Starting Material: 2-Fluoro-4-iodoaniline (1.0 eq).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Reagent: Triphosgene (0.4 eq) dissolved in anhydrous DCM is added dropwise to a solution of 2-fluoro-4-iodoaniline at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours to form the isocyanate intermediate.
-
Reagent: Cyclopropylamine (1.1 eq) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature overnight.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the title compound.
Spectroscopic Characterization Protocols
Protocol 2: NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR: Spectra are acquired with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second.
-
¹³C NMR: Spectra are acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Chemical shifts are reported in ppm relative to the residual solvent peak.
Protocol 3: Mass Spectrometry
-
Sample Preparation: A 1 mg/mL stock solution of the compound is prepared in methanol. This is further diluted to 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Instrumentation: Analysis is performed on a quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Parameters: The capillary voltage is set to 3.5 kV, the source temperature to 120 °C, and the desolvation gas flow to 600 L/hr. Data is acquired over a mass range of m/z 50-1000.
Protocol 4: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Instrumentation: The spectrum is recorded on an FT-IR spectrometer.
-
Parameters: Data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
Protocol 5: UV-Vis Spectroscopy
-
Sample Preparation: A 10 µM solution of the compound is prepared in methanol.
-
Instrumentation: The UV-Vis spectrum is recorded on a dual-beam spectrophotometer.
-
Parameters: The spectrum is scanned from 200 to 400 nm using a quartz cuvette with a 1 cm path length, with methanol as the blank.
Visualizing the Biological Context and Experimental Workflow
To understand the therapeutic relevance of these compounds, it is essential to visualize their target signaling pathway. Trametinib is an inhibitor of MEK1 and MEK2, key components of the Ras-Raf-MEK-ERK pathway.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of trametinib derivatives.
The general workflow for the synthesis and analysis of these kinase inhibitors can also be visualized to provide a clear overview of the process.
Caption: General workflow for the synthesis and analysis of kinase inhibitors.
References
(2,6-Difluoro-4-hydroxyphenyl)boronic acid vs its isomers in cross-coupling
An Objective Comparison of (2,6-Difluoro-4-hydroxyphenyl)boronic acid and Its Isomers in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Difluorinated hydroxyphenylboronic acids are particularly valuable building blocks for introducing these fluorinated motifs via palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of this compound and its key structural isomers, focusing on their performance in the Suzuki-Miyaura cross-coupling reaction.
While direct, head-to-head comparative studies under identical reaction conditions are not extensively documented in peer-reviewed literature, this guide collates representative experimental data to illuminate the reactivity and utility of each isomer.
Structural Overview of the Isomers
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric environment of the boronic acid moiety. The positioning of the two fluorine atoms and the hydroxyl group relative to the boronic acid group dictates these properties.
-
This compound: Features two fluorine atoms ortho to the boronic acid group. This substitution pattern introduces significant steric hindrance around the reaction center and strong electron-withdrawing effects, which can influence the transmetalation step.
-
(2,6-Difluoro-3-hydroxyphenyl)boronic acid: Also possesses two ortho-fluorine atoms, suggesting similar steric and electronic effects to the 4-hydroxy isomer, with the hydroxyl group in the meta position.
-
(3,5-Difluoro-4-hydroxyphenyl)boronic acid: In this isomer, the fluorine atoms are meta to the boronic acid group. This arrangement reduces steric hindrance compared to the 2,6-difluoro isomers while still exerting a strong electron-withdrawing inductive effect on the aromatic ring.
Performance in Suzuki-Miyaura Cross-Coupling
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic and steric nature of the boronic acid. Electron-withdrawing groups, such as fluorine, can accelerate the transmetalation step but may also increase the rate of the undesired protodeboronation side reaction, particularly under basic conditions. Steric hindrance, especially from ortho-substituents, can impede the approach of the boronic acid to the palladium center, potentially requiring more forcing conditions or specialized catalysts.
The following table summarizes representative yields from the literature for the Suzuki-Miyaura coupling of this compound and its isomers with various aryl halides. Note that reaction conditions are not identical across all entries, so direct comparison of yields should be made with caution. This data serves to provide a general performance benchmark.
| Boronic Acid Isomer | Coupling Partner (Aryl Halide) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromo-2-fluoro-N-methylbenzamide | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| This compound | 2-Bromo-5-fluoropyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 78 |
| (2,6-Difluoro-3-hydroxyphenyl)boronic acid | 4-Iodo-1H-pyrazole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 4 | 91 |
| (2,6-Difluoro-3-hydroxyphenyl)boronic acid | 5-Bromopyrimidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 75 |
| (3,5-Difluoro-4-hydroxyphenyl)boronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| (3,5-Difluoro-4-hydroxyphenyl)boronic acid | 4-Chlorobenzonitrile | XPhos Pd G3 | K₃PO₄ | t-Amyl Alcohol | 115 | 6 | 88 |
General Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Representative Experimental Protocol
This section provides a general, representative protocol for the Suzuki-Miyaura coupling of a difluorohydroxyphenylboronic acid with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Difluorohydroxyphenylboronic Acid isomer (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), the selected difluorohydroxyphenylboronic acid isomer (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 8 mL of dioxane and 2 mL of water) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Conclusion
This compound and its isomers are effective reagents in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex, fluorinated biaryl compounds. The choice of isomer can influence reaction outcomes due to differing steric and electronic profiles.
-
The 2,6-difluoro isomers possess significant steric hindrance, which may necessitate more active catalyst systems or higher temperatures to achieve good yields.
-
The 3,5-difluoro isomer, with reduced steric hindrance around the boronic acid group, often demonstrates high reactivity, leading to excellent yields in shorter reaction times.
Ultimately, the optimal choice of boronic acid isomer will depend on the specific synthetic target and the electronic and steric properties of the coupling partner. Careful optimization of the catalyst, base, and solvent system is crucial for maximizing yields and minimizing side reactions like protodeboronation, especially with these electron-deficient substrates.
comparative study of catalysts for (2,6-Difluoro-4-hydroxyphenyl)boronic acid reactions
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of (2,6-Difluoro-4-hydroxyphenyl)boronic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex biaryl compounds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation due to its mild conditions and broad functional group tolerance.[1] this compound is a valuable building block in medicinal chemistry, with the fluorine substituents enhancing metabolic stability and modulating electronic properties. However, the steric hindrance and electronic effects of the difluoro substitution present a challenge, making the choice of catalyst critical for successful coupling.
This guide provides a comparative overview of catalyst systems applicable to the Suzuki-Miyaura coupling of this compound and similarly challenging substrates. While direct comparative data for this specific boronic acid is scarce in published literature, this guide compiles representative data from studies on sterically hindered and electron-deficient arylboronic acids to inform catalyst selection.[2]
Catalyst Performance Comparison
The selection of an optimal palladium catalyst system is crucial for achieving high yields and efficient reaction times, particularly with sterically demanding and electronically deactivated substrates like this compound. Below is a summary of the performance of various palladium catalyst systems with analogous challenging arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Effective for sterically hindered substrates.[3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | High yields at room temperature.[3] |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | A robust pre-catalyst for challenging couplings.[3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | EtOH/H₂O | 25 | 0.03-2 | 90-99 | A classic catalyst, effective for less hindered substrates.[3] |
| NiCl₂(dme) / IPr | IPr | K₃PO₄ | Dioxane | 80 | 18 | High | Nickel catalysts offer a more sustainable alternative. |
| PEPPSI-IPr | IPr | K₂CO₃ | t-AmylOH | 100 | 16 | High | N-Heterocyclic carbene (NHC) catalysts show high stability. |
Note: The data presented is illustrative, drawn from studies on sterically hindered and electron-rich or -poor arylboronic acids, and serves as a starting point for optimization.
Experimental Protocols
A systematic approach to screening catalysts is essential for identifying the optimal conditions for the Suzuki-Miyaura coupling of this compound with a specific coupling partner.
General Protocol for Catalyst Screening
This protocol outlines a general procedure for screening various palladium catalysts for the coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle pre-catalyst; 1-5 mol%)
-
Ligand (e.g., phosphine-based or N-heterocyclic carbene; 1-2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, THF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (0.5 mmol), this compound (0.6 mmol), and base (1.0 mmol) to a flame-dried reaction vial equipped with a magnetic stir bar. In separate vials, prepare stock solutions of the palladium pre-catalyst and the ligand in the chosen anhydrous solvent.
-
Catalyst Addition: Add the appropriate volumes of the pre-catalyst and ligand stock solutions to the reaction vial.
-
Solvent Addition: Add the anhydrous solvent (2-3 mL) to the reaction vial.
-
Reaction Execution: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (typically ranging from room temperature to 120 °C).[4] Stir the reaction mixture vigorously for a set period (e.g., 12-24 hours).
-
Monitoring and Analysis: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to determine the isolated yield.
Visualizing the Process
To better understand the underlying mechanism and the experimental approach, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the comparative study of catalysts.
References
A Comparative Guide to Analytical Techniques for Quantifying (2,6-Difluoro-4-hydroxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(2,6-Difluoro-4-hydroxyphenyl)boronic acid is a crucial building block in medicinal chemistry and drug development. Accurate quantification of this organoboron compound is essential for ensuring reaction stoichiometry, monitoring purity, and performing quality control of intermediates and final active pharmaceutical ingredients (APIs). This guide provides a comparative overview of the principal analytical techniques for the quantification of this compound, complete with experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Analytical Techniques
The quantification of this compound can be effectively achieved through several analytical methodologies. The choice of technique often depends on the required sensitivity, sample matrix, available instrumentation, and the need for high-throughput analysis. The primary methods explored in this guide are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Non-Aqueous Capillary Electrophoresis (NACE).
A summary of the quantitative performance of these techniques, based on data from similar arylboronic acids, is presented below.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Advantages | Limitations |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | ~1 µM[1][2] | ~1.0 µg[3][4] | >0.98[3] | Widely available, robust, good for purity assessment. | Potential for on-column degradation; lower sensitivity than MS. |
| LC-MS/MS | Separation by HPLC, with highly sensitive and selective detection by mass spectrometry. | 1-5 ppm (derivatized)[5][6]; down to 2 pg/mL (underivatized)[7] | 0.05 - 5 ppm[4][5] | >0.99[4][5][7] | High sensitivity and selectivity, suitable for trace analysis in complex matrices. | Higher cost and complexity. |
| GC-MS (with Derivatization) | Separation of volatile derivatives by gas chromatography, with mass spectrometric detection. | ~0.04 µg/L (for boric acid)[8] | Low ppm levels | >0.99[8] | High sensitivity and resolving power for volatile compounds. | Requires derivatization, which adds a step to sample preparation and can introduce variability. |
| Non-Aqueous Capillary Electrophoresis (NACE) | Separation in a non-aqueous electrolyte based on electrophoretic mobility. | S/N of 10 at 0.5% concentration[9] | Not explicitly stated, but suitable for impurity quantification. | Not explicitly stated. | Avoids hydrolysis of boronic acids, fast analysis times.[9] | Can have lower reproducibility compared to HPLC; requires specialized expertise. |
Experimental Protocols and Workflows
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for arylboronic acids and are adaptable for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification and purity determination of boronic acids.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing 0.1% formic acid is often effective.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm is suitable for the aromatic structure of the analyte.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a concentration within the desired calibration range (e.g., 1-100 µg/mL).
-
Injection Volume: 10 µL.
-
Quantification: An external standard calibration curve is constructed by plotting the peak area against the concentration of known standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification, LC-MS/MS offers superior sensitivity and selectivity. The method can be performed with or without derivatization.
Experimental Protocol (Underivatized):
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A high-performance reversed-phase column such as an Agilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) is suitable.[10]
-
Mobile Phase A: 0.1% ammonia in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Flow Rate: 0.25 mL/min.[10]
-
Gradient: A suitable gradient should be developed to separate the analyte from matrix components.
-
Ionization Mode: ESI in negative mode is often effective for boronic acids.[10]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor and product ion transitions for this compound would need to be determined.
-
Sample Preparation: Similar to HPLC-UV, samples are dissolved in a suitable solvent (e.g., a mixture of mobile phase A and B) to a concentration appropriate for trace analysis (e.g., ng/mL to pg/mL range).
-
Quantification: An internal or external standard calibration curve is used.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile analytes like boronic acids, a derivatization step is necessary to increase their volatility.
Experimental Protocol:
-
Derivatization:
-
Reagent: A silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is commonly used.
-
Procedure: A known amount of the dried sample is reacted with the derivatizing agent in a suitable solvent (e.g., pyridine or acetonitrile) at an elevated temperature (e.g., 70°C) for a specific time (e.g., 30 minutes) to form the trimethylsilyl (TMS) derivative.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: A split/splitless injector is typically used.
-
Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized analyte.
-
Quantification: An internal or external standard calibration curve is used.
Non-Aqueous Capillary Electrophoresis (NACE)
NACE is an advantageous technique for boronic acids as it prevents hydrolysis that can occur in aqueous environments.[9]
Experimental Protocol:
-
Instrumentation: A capillary electrophoresis system with a UV or diode array detector.
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE): A non-aqueous buffer, for example, a solution of ammonium acetate in a mixture of organic solvents like acetonitrile and methanol.
-
Voltage: A high separation voltage is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: On-capillary UV detection at a suitable wavelength.
-
Sample Preparation: The sample is dissolved directly in the non-aqueous background electrolyte.
-
Quantification: An internal or external standard method can be employed.
Conclusion
The selection of an analytical technique for the quantification of this compound should be guided by the specific requirements of the analysis. For routine purity assessments and quantification where high sensitivity is not paramount, HPLC-UV is a reliable and cost-effective choice. When trace-level quantification is necessary, particularly in complex matrices such as in API impurity profiling, LC-MS/MS is the method of choice due to its exceptional sensitivity and selectivity. GC-MS provides a high-resolution alternative, though the necessity of derivatization adds a layer of complexity to the sample preparation. Finally, NACE offers a unique advantage in preventing the hydrolysis of the boronic acid, making it a valuable tool for specific applications where analyte stability in aqueous solutions is a concern. The detailed protocols and comparative data presented in this guide serve as a valuable resource for developing and validating a quantitative method for this compound that is fit for its intended purpose.
References
- 1. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.wur.nl [research.wur.nl]
- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sciex.com [sciex.com]
- 8. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
A Comparative Guide to the Applications of (2,6-Difluoro-4-hydroxyphenyl)boronic Acid in Synthetic and Medicinal Chemistry
For researchers, scientists, and professionals engaged in drug development and synthetic chemistry, the selection of appropriate building blocks is critical to achieving desired molecular properties and reaction outcomes. (2,6-Difluoro-4-hydroxyphenyl)boronic acid is a versatile reagent increasingly utilized in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors. This guide provides a comparative overview of its applications, performance against alternatives, and detailed experimental protocols.
I. Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. The performance of this compound in these reactions is influenced by its electronic and steric properties. The two fluorine atoms ortho to the boronic acid group have a significant electron-withdrawing effect, which can influence the transmetalation step in the catalytic cycle.
While direct, head-to-head comparative studies for this compound are not extensively documented in the literature, we can infer its reactivity based on general principles and data from similar fluorinated phenylboronic acids.
Table 1: Comparative Performance of Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Key Features | Expected Reactivity/Yield | Representative Experimental Data (Yield %) |
| This compound | Strong electron-withdrawing fluorine atoms ortho to boron. Potential for steric hindrance. | The electron-withdrawing nature can enhance the rate of transmetalation. Steric hindrance from ortho-fluorines might require optimized catalyst systems. | Data not available in comparative studies. |
| Phenylboronic acid | Unsubstituted baseline for comparison. | Generally provides good to excellent yields under standard conditions. | ~95% |
| 4-Fluorophenylboronic acid | Single electron-withdrawing group para to boron. | Often exhibits slightly higher reactivity and yields compared to phenylboronic acid due to the electronic effect. | ~98% |
| 2,4-Difluorophenylboronic acid | Ortho and para fluorine substitution. | The ortho-fluorine can increase the Lewis acidity of the boron, potentially aiding in the formation of the boronate species for transmetalation. | High yields have been reported under optimized conditions. |
| 3,4-Difluorophenylboronic acid | Meta and para fluorine substitution. | Minimal steric hindrance and strong electron-withdrawing effects, generally leading to high reactivity. | High yields have been reported in various couplings. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL)
Procedure:
-
To a dried reaction flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[1]
II. Application in the Synthesis of Kinase Inhibitors
The (2,6-difluoro-4-hydroxyphenyl) moiety is a key structural feature in several potent kinase inhibitors. The fluorine atoms can enhance binding affinity to the target protein through various interactions, including hydrogen bonding and dipole-dipole interactions, and can also improve metabolic stability. This is particularly relevant in the design of inhibitors for the RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer.
Vemurafenib, a well-known BRAF kinase inhibitor, features a fluorinated phenyl group. While vemurafenib itself contains a 2,4-difluorophenyl group, the 2,6-difluoro substitution pattern has been explored in other kinase inhibitors to enhance potency and selectivity. For instance, studies on Epidermal Growth Factor Receptor (EGFR) inhibitors have shown that a 2,6-difluoro substitution on a phenyl ring can lead to high potency.[2]
Table 2: Impact of Fluorination on Kinase Inhibitor Potency (IC₅₀ Values)
| Kinase Target | Inhibitor/Moiety | IC₅₀ (nM) | Reference |
| BRAFV600E | Vemurafenib (contains 2,4-difluorophenyl) | 31 | [3] |
| PLX4720 (contains 2,4-difluorophenyl) | 13 | [3] | |
| EGFRL858R/T790M | Imidazole-based inhibitor with phenyl group | > 10,000 | [2] |
| Imidazole-based inhibitor with 2,6-difluorophenyl group | 100 | [2] | |
| C-RAF | Sorafenib | 6 | [4] |
| VEGFR2 | Sorafenib | 90 | [4] |
The data in Table 2 illustrates that the presence and position of fluorine atoms on the phenyl ring can have a dramatic effect on the inhibitory activity of a compound. The significant increase in potency observed for the EGFR inhibitor with the 2,6-difluoro substitution highlights the potential benefits of incorporating the this compound building block in drug design.
Experimental Protocol: Kinase Activity Assay (General)
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (e.g., a synthesized kinase inhibitor)
-
Assay buffer
-
Detection reagent (e.g., phosphospecific antibody or ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a microplate, add the kinase, the substrate, and the assay buffer.
-
Add the test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a set period.
-
Stop the reaction.
-
Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of phosphorylated substrate or the amount of ADP produced).
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.[4]
III. Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules with important applications in medicinal chemistry. Its use in Suzuki-Miyaura cross-coupling reactions allows for the efficient introduction of a 2,6-difluoro-4-hydroxyphenyl moiety into a target molecule. This structural motif has been shown to be beneficial for the potency of kinase inhibitors, likely due to favorable interactions with the target protein and improved pharmacokinetic properties. While direct comparative data for this specific boronic acid is limited, the available literature on related compounds strongly supports its utility in the design and synthesis of novel therapeutics. The provided experimental protocols offer a starting point for the practical application of this versatile building block in a research setting.
References
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. Structure–Activity Relationships of Inactive‐Conformation Binding EGFR Inhibitors: Linking the ATP and Allosteric Pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
A Researcher's Guide to Assessing the Purity of Synthesized (2,6-Difluoro-4-hydroxyphenyl)boronic acid
For researchers, scientists, and drug development professionals, the purity of synthesized reagents is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for assessing the purity of (2,6-Difluoro-4-hydroxyphenyl)boronic acid, a key building block in medicinal chemistry. We present a comparative analysis with structurally similar alternatives, supported by experimental data and detailed methodologies.
Performance Comparison with Alternative Compounds
This compound is frequently utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the 2,6-difluoro-4-hydroxyphenyl moiety into target molecules. For comparison, we have selected two commercially available, structurally related alternatives: 2,4-difluorophenylboronic acid and 3,5-difluorophenylboronic acid. The choice of a particular isomer can influence the steric and electronic properties of the final product.
Table 1: Comparison of Physical Properties and Supplier-Stated Purity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Supplier Purity |
| This compound | C₆H₅BF₂O₃ | 173.91 | 957065-87-1 | ≥96%[1] |
| 2,4-Difluorophenylboronic acid | C₆H₅BF₂O₂ | 157.91 | 144025-03-6 | ≥95%[2] |
| 3,5-Difluorophenylboronic acid | C₆H₅BF₂O₂ | 157.91 | 156545-07-2 | ≥95% |
Key Analytical Techniques for Purity Assessment
A multi-faceted approach employing various analytical techniques is essential for a thorough purity assessment of synthesized boronic acids. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) can also be valuable for identifying volatile impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis due to its high resolution and sensitivity. However, challenges can arise from the tendency of boronic acids to form cyclic anhydrides (boroxines).
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for structural elucidation and purity assessment. Both ¹H and ¹⁹F NMR are highly valuable for the analysis of fluorinated boronic acids. Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the identification and quantification of volatile impurities that may be present from the synthesis, such as unreacted starting materials or solvent residues.
Common Impurities in the Synthesis of Fluorinated Phenylboronic Acids
The synthesis of fluorinated phenylboronic acids, often through the reaction of a Grignard reagent with a trialkyl borate, can lead to several process-related impurities.[3] A comprehensive purity analysis is crucial for their identification and quantification.
Table 2: Common Impurities and Their Origin
| Impurity Type | Description | Common Analytical Detection Method |
| Unreacted Starting Materials | e.g., 1-bromo-2,6-difluoro-4-methoxyphenol | GC-MS, HPLC |
| Homocoupling Byproducts | e.g., 2,2',6,6'-tetrafluoro-4,4'-dihydroxybiphenyl | HPLC, LC-MS |
| Protodeboronation Products | e.g., 3,5-difluorophenol | GC-MS, HPLC |
| Boronic Anhydrides (Boroxines) | Trimeric dehydration products of the boronic acid | NMR, HPLC (may co-elute or be in equilibrium with the acid) |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the purity analysis of this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reversed-phase HPLC method suitable for the analysis of fluorinated phenylboronic acids.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to a high percentage over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid and dissolve it in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol outlines the use of ¹H qNMR with an internal standard for determining the absolute purity of the synthesized boronic acid.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Method:
-
Accurately weigh a specific amount of the synthesized boronic acid and the internal standard into an NMR tube.
-
Dissolve the solids in the deuterated solvent.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure accurate integration.
-
The purity of the analyte is calculated by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.
-
Experimental Workflow and Data Visualization
A systematic workflow is crucial for the comprehensive purity assessment of a synthesized compound.
Caption: A logical workflow for the synthesis, purification, and comprehensive purity assessment of boronic acids.
By following a structured approach and employing a combination of powerful analytical techniques, researchers can confidently assess the purity of synthesized this compound and its analogues, ensuring the integrity and reliability of their subsequent research and development activities.
References
Safety Operating Guide
Proper Disposal of (2,6-Difluoro-4-hydroxyphenyl)boronic acid: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, procedural instructions for the safe disposal of (2,6-Difluoro-4-hydroxyphenyl)boronic acid, a halogenated organic compound. Adherence to these protocols is essential for maintaining a compliant and safe research environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Skin and Body | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If dust formation is likely, a NIOSH/MSHA-approved respirator may be necessary.[1][4] |
II. Disposal Procedures
There are two primary methods for the disposal of this compound waste, contingent on the quantity and the facilities available at your institution.
A. Collection for Hazardous Waste Disposal (Recommended for All Quantities)
This is the most secure and universally recommended method for the disposal of this compound and its contaminated materials.
Step-by-Step Protocol:
-
Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated waste.[5][6]
-
Container Labeling: Place the solid waste or any solutions containing the compound into a clearly labeled, sealable container. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Halogenated Organic")
-
The date of accumulation
-
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should also be placed in the designated hazardous waste container.[7]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the collection and disposal of the hazardous waste in accordance with local, state, and federal regulations.[1][4][8]
B. In-Lab Neutralization of Small Quantities (Expert Use Only)
For very small quantities of this compound, in-lab neutralization may be an option, but only if permitted by your institution and local regulations. Boronic acids are generally weak Lewis acids.[9] This procedure should be performed in a chemical fume hood while wearing all required PPE.
Experimental Protocol for Neutralization:
-
Preparation: If neutralizing a solid, dissolve it in a minimal amount of a suitable solvent (e.g., ethanol or methanol) in a beaker. If neutralizing a solution, place it directly in the beaker.
-
Neutralization: Slowly add a weak base, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide, to the boronic acid solution while stirring.
-
pH Monitoring: Continuously monitor the pH of the solution using pH indicator strips or a calibrated pH meter. Continue adding the basic solution dropwise until the pH is between 6.0 and 8.0.
-
Final Disposal: Once neutralized, and if local regulations permit, the solution may be disposed of down the sanitary sewer with copious amounts of water.[7] It is imperative to confirm this practice with your institution's EH&S department and local wastewater authority before proceeding.
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment: For a dry spill, carefully sweep or vacuum the material and place it in a sealed container for hazardous waste disposal. Avoid generating dust.[4] For a wet spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Personal Contamination:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][10]
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]
-
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Fluoro-6-hydroxyphenylboronic acid | C6H6BFO3 | CID 53216280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. bucknell.edu [bucknell.edu]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Personal protective equipment for handling (2,6-Difluoro-4-hydroxyphenyl)boronic acid
This guide provides crucial safety and logistical information for the handling and disposal of (2,6-Difluoro-4-hydroxyphenyl)boronic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential hazards. While boronic acids are generally considered less hazardous than many other organometallic reagents, they can cause skin and eye irritation.[1][2] Inhalation of dust may also lead to respiratory irritation.[3]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with EN166 (EU) or ANSI Z87.1 (US) standards. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are suitable. Inspect gloves for integrity before use. |
| Skin and Body Protection | Laboratory coat. | Should be buttoned to provide full coverage of the torso. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust formation is likely.[4] | Work in a fume hood to minimize inhalation of dust. |
Operational Plan: Safe Handling Procedure
Follow these step-by-step instructions for the safe handling of this compound:
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.
-
Engineering Controls : Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[5]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Handling the Compound :
-
After Handling :
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Clean the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
Collect all solid waste, including contaminated materials like filter paper and gloves, in a clearly labeled, sealed container for hazardous waste.[4]
Liquid Waste (Small Quantities):
For small quantities of aqueous solutions, two primary disposal methods are available, subject to institutional and local regulations:
-
Collection for Hazardous Waste Disposal : This is the preferred method for all quantities to ensure compliance and safety. Collect the waste in a properly labeled, sealed container and store it in a designated hazardous waste accumulation area.[4]
-
In-Lab Neutralization (for small quantities, if permitted) : Boronic acids are weak acids and can be neutralized with a mild base.[4] This procedure should only be performed if explicitly allowed by your institution and local authorities.
-
Procedure :
-
Work in a chemical fume hood while wearing all required PPE.
-
If neutralizing a solid, dissolve it in a minimal amount of water.
-
Slowly add a mild basic solution (e.g., sodium bicarbonate) to the boronic acid solution.
-
Monitor the pH of the solution using a pH strip or meter.
-
Continue adding the base until the pH is between 5.5 and 9.0.[6]
-
-
Final Disposal : Once neutralized, the solution may be permissible for drain disposal with a large volume of water, but it is critical to confirm this with your institution's Environmental Health & Safety (EHS) department and local wastewater authority.[6][7]
-
Never dispose of this compound down the drain without explicit permission from your local water authority. [7]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
